Ticarcillin monosodium
Description
Ticarcillin Disodium is the disodium salt form of ticarcillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
An antibiotic derived from penicillin similar to CARBENICILLIN in action.
See also: Clavulanate potassium; ticarcillin disodium (component of).
Properties
CAS No. |
74682-62-5 |
|---|---|
Molecular Formula |
C15H15N2NaO6S2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium (2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |
InChI Key |
PBVBBUWVRCCZHI-GHRKWLBTSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |
Other CAS No. |
29457-07-6 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origin of Product |
United States |
Foundational & Exploratory
ticarcillin synthesis pathway from 6-aminopenicillanic acid
An In-depth Technical Guide to the Synthesis of Ticarcillin from 6-Aminopenicillanic Acid
Introduction
Ticarcillin is a semisynthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup. It exhibits a broad spectrum of bactericidal activity against numerous Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and Proteus vulgaris. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by preventing the cross-linking of peptidoglycan, which ultimately leads to cell lysis.
The development of semisynthetic penicillins was made possible by the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). This core structure allows for the chemical attachment of various side chains to the free amino group, enabling the creation of new penicillin derivatives with improved properties. The synthesis of ticarcillin involves the acylation of 6-APA with a derivative of 3-thienylmalonic acid. This guide provides a detailed overview of the synthetic pathway, experimental protocols, and a visual representation of the process.
Core Synthesis Pathway
The synthesis of ticarcillin from 6-aminopenicillanic acid is a multi-step process that can be conceptually divided into three main stages:
-
Preparation of the Acylating Agent : This involves the derivatization of 3-thienylmalonic acid to create a reactive intermediate suitable for coupling with 6-APA. A common strategy is to protect one of the carboxylic acid groups as an ester (e.g., a benzyl ester) and then convert the other carboxylic acid group into a more reactive acyl chloride.
-
Acylation of 6-Aminopenicillanic Acid : The reactive acylating agent is then coupled with 6-APA to form the N-acylated penicillin intermediate.
-
Deprotection : The protecting group on the side chain is removed to yield the final ticarcillin molecule.
A key patent describing this pathway involves the use of the monobenzyl ester of 3-thienylmalonic acid, which is converted to its acid chloride and then condensed with 6-APA. The final step is the removal of the benzyl protecting group by hydrogenolysis.
Quantitative Data
While detailed quantitative data for each specific step of the ticarcillin synthesis is not extensively reported in publicly available literature, the following table summarizes the expected inputs and outputs of the key transformations. Yields in industrial organic synthesis are typically optimized to be high, but specific percentages are often proprietary.
| Step No. | Input Reactants | Key Reagents/Conditions | Intermediate/Product | Typical Yield Range (Estimated) |
| 1 | 3-Thienylmalonic acid, Benzyl alcohol | Acid catalyst, Esterification conditions | Monobenzyl ester of 3-thienylmalonic acid | 70-90% |
| 2 | Monobenzyl ester of 3-thienylmalonic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Thienylmalonic acid monobenzyl ester acid chloride | >90% (often used in situ) |
| 3 | 6-Aminopenicillanic acid (6-APA), 3-Thienylmalonic acid monobenzyl ester acid chloride | Anhydrous solvent (e.g., dichloromethane), Base (e.g., triethylamine) | N-(α-Benzyloxycarbonyl-3-thienylacetyl)-6-aminopenicillanic acid (Benzyl-ticarcillin) | 60-80% |
| 4 | N-(α-Benzyloxycarbonyl-3-thienylacetyl)-6-aminopenicillanic acid | H₂, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., ethanol) | Ticarcillin | 85-95% |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of ticarcillin, based on established chemical principles for these types of reactions.
Step 1: Synthesis of 3-Thienylmalonic Acid Monobenzyl Ester
-
Procedure : A solution of 3-thienylmalonic acid in a suitable solvent (e.g., toluene) is treated with an equimolar amount of benzyl alcohol. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with continuous removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete, as monitored by a technique like thin-layer chromatography (TLC).
-
Work-up : The reaction mixture is cooled, washed with an aqueous bicarbonate solution to remove the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude monobenzyl ester. Purification can be achieved by recrystallization or chromatography.
Step 2: Preparation of 3-Thienylmalonic Acid Monobenzyl Ester Acid Chloride
-
Procedure : The 3-thienylmalonic acid monobenzyl ester is dissolved in an anhydrous, inert solvent such as dichloromethane. The solution is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise with stirring.
-
Completion : The reaction mixture is allowed to warm to room temperature and stirred for a period until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride, which is typically used immediately in the next step without further purification.
Step 3: Acylation of 6-Aminopenicillanic Acid
-
Procedure : 6-Aminopenicillanic acid (6-APA) is suspended in a cold, anhydrous solvent like dichloromethane containing a base such as triethylamine. A solution of the 3-thienylmalonic acid monobenzyl ester acid chloride in the same solvent is added dropwise to the stirred suspension of 6-APA, maintaining a low temperature (e.g., 0-5 °C).
-
Work-up : After the addition is complete, the reaction is stirred for several hours at low temperature. The reaction mixture is then washed with cold dilute acid and water. The organic layer is dried and the solvent is evaporated to give the protected ticarcillin intermediate (Benzyl-ticarcillin).
Step 4: Hydrogenolysis of the Benzyl Protecting Group
-
Procedure : The protected ticarcillin intermediate is dissolved in a suitable solvent such as ethanol or tetrahydrofuran. A catalytic amount of palladium on activated carbon (Pd/C) is added. The mixture is then subjected to an atmosphere of hydrogen gas (typically at or slightly above atmospheric pressure) with vigorous stirring.
-
Completion and Isolation : The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure to yield ticarcillin. The final product may be further purified by recrystallization or other techniques to meet pharmaceutical standards.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from 6-aminopenicillanic acid to ticarcillin.
An In-Depth Technical Guide to Ticarcillin's Mechanism of Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanism by which ticarcillin, a carboxypenicillin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It includes a review of the peptidoglycan synthesis pathway, quantitative efficacy data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Target: Bacterial Cell Wall Peptidoglycan
The bacterial cell wall is a critical extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a massive, mesh-like polymer.[2][3] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide side chains.[1] The synthesis of this complex structure is a multi-stage process, making it an excellent target for antimicrobial agents.[2][4]
The synthesis of peptidoglycan can be broadly divided into three phases:
-
Cytoplasmic Synthesis: Precursor molecules, including UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide (Park's nucleotide), are synthesized in the cytoplasm by a series of Mur enzymes (MurA-F).[2][4]
-
Membrane Translocation: The UDP-MurNAc-pentapeptide precursor is attached to a lipid carrier, undecaprenyl phosphate (C55-P), at the inner membrane by the enzyme MraY, forming Lipid I. MurG then adds a GlcNAc moiety to create Lipid II.[4] This completed monomer is then "flipped" across the cytoplasmic membrane into the periplasmic space by a flippase, MurJ.[2]
-
Periplasmic Polymerization: In the periplasm, two crucial reactions occur, catalyzed by Penicillin-Binding Proteins (PBPs).[1]
-
Transglycosylation: The disaccharide-pentapeptide monomers are polymerized into long glycan chains.
-
Transpeptidation: The terminal D-alanine is cleaved from a peptide side chain, and the remaining peptide is cross-linked to a neighboring chain, creating the strong, mesh-like sacculus.[5] This final cross-linking step is essential for the integrity of the cell wall.[6]
-
The Inhibitor: Ticarcillin's Mechanism of Action
Ticarcillin is a β-lactam antibiotic that functions by irreversibly inhibiting the final stage of peptidoglycan synthesis.[6][7] Its mechanism is a classic example of targeted enzyme inhibition.
-
Structural Mimicry: The core β-lactam ring of ticarcillin is a structural analog of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety at the terminus of the peptidoglycan peptide side chains.[8]
-
Target Binding and Inactivation: Due to this resemblance, ticarcillin is recognized by the active site of Penicillin-Binding Proteins (PBPs), specifically their transpeptidase domain.[5][6] A conserved serine residue within the PBP active site attacks the carbonyl carbon of the β-lactam ring.[5]
-
Covalent Adduct Formation: This attack opens the strained β-lactam ring and forms a stable, long-lived covalent acyl-enzyme intermediate.[5][8] This process effectively sequesters the PBP, rendering it inactive.
-
Inhibition of Cross-Linking: With the transpeptidase function of PBPs blocked, the crucial cross-linking of the peptidoglycan chains is prevented.[7][9]
-
Bactericidal Outcome: The continued activity of autolytic enzymes in the absence of new, properly cross-linked peptidoglycan synthesis leads to a progressive weakening of the cell wall.[6] This ultimately results in a loss of structural integrity, cell lysis due to osmotic pressure, and bacterial death.[6][7]
The following diagram illustrates the peptidoglycan synthesis pathway and the specific point of inhibition by ticarcillin.
Caption: Ticarcillin inhibits the transpeptidase function of PBPs.
Quantitative Efficacy Data
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.[10] MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of tested isolates, respectively. The table below summarizes MIC data for ticarcillin in combination with the β-lactamase inhibitor clavulanic acid against various clinical isolates.
| Bacterial Species (n) | Antibiotic Agent | MIC Range (µg/mL) | Susceptibility (%) | Reference |
| Pseudomonas aeruginosa (79) | Ticarcillin/Clavulanic Acid | - | 86% | [11] |
| Pseudomonas fluorescens (8) | Ticarcillin/Clavulanic Acid | - | 75% | [11] |
| Xanthomonas maltophilia (25) | Ticarcillin/Clavulanic Acid | - | 96% | [11] |
| Enterococcus faecalis (10) | Ticarcillin/Clavulanic Acid | 2-16 | 100% | [11] |
| Bacteroides catarrhalis (8) | Ticarcillin/Clavulanic Acid | 1-4 | 100% | [11] |
| Haemophilus spp. (11) | Ticarcillin/Clavulanic Acid | 1-4 | 100% | [11] |
Note: Ticarcillin is often combined with a β-lactamase inhibitor like clavulanic acid to protect it from degradation by bacterial β-lactamase enzymes, thereby extending its spectrum of activity.[7]
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of ticarcillin against a bacterial isolate.[10][12]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Ticarcillin powder, analytical grade
-
Appropriate solvent for ticarcillin (e.g., sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate grown to log phase
-
Spectrophotometer or plate reader
-
Sterile multichannel pipettes and reservoirs
Methodology:
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of ticarcillin (e.g., 10 mg/mL). Serially dilute this stock to create a working solution at twice the highest concentration to be tested (e.g., 512 µg/mL).
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the working ticarcillin solution (2x final concentration) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate from column 2 to column 10. Discard 100 µL from column 10 after mixing. e. Column 11 will serve as the positive control (no antibiotic, with bacteria). Column 12 will serve as the negative control (no antibiotic, no bacteria).
-
Inoculum Preparation: a. Culture the test bacterium in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~2.5 x 10⁵ CFU/mL. The antibiotic concentrations will now be at their final 1x test concentration. Add 100 µL of sterile broth to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of ticarcillin that completely inhibits visible growth, as observed by the absence of turbidity compared to the positive control.
The workflow for this protocol is visualized below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol for a Competitive Penicillin-Binding Protein (PBP) Assay
This protocol describes a method to determine the affinity of ticarcillin for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam.[8][13]
Materials:
-
Bacterial strain of interest
-
Buffer for membrane preparation (e.g., phosphate buffer)
-
Ultracentrifuge
-
Ticarcillin (unlabeled competitor)
-
Bocillin™ FL (fluorescent penicillin derivative, labeled probe)
-
SDS-PAGE equipment (gels, buffers, power supply)
-
In-gel fluorescence scanner
Methodology:
-
Membrane Preparation: a. Grow the bacterial culture to mid-log phase and harvest cells by centrifugation. b. Resuspend the cell pellet in buffer and lyse the cells (e.g., via sonication or French press). c. Remove unbroken cells by low-speed centrifugation. d. Pellet the membrane fraction from the supernatant by ultracentrifugation. e. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the total protein concentration (e.g., via Bradford assay).
-
Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein (containing PBPs). b. Add increasing concentrations of unlabeled ticarcillin to the tubes. Include a control tube with no ticarcillin. c. Incubate for a set period (e.g., 15 minutes) at 37°C to allow ticarcillin to bind to the PBPs. d. Add a fixed, sub-saturating concentration of Bocillin™ FL to all tubes. e. Incubate for another set period (e.g., 10 minutes) at 37°C to allow the fluorescent probe to bind to any available PBPs.
-
Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
-
Data Interpretation: The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of ticarcillin increases. This is because ticarcillin occupies the PBP active sites, preventing the Bocillin™ FL probe from binding. The concentration of ticarcillin that reduces the fluorescent signal by 50% (IC₅₀) can be calculated, providing a measure of its binding affinity for the specific PBPs.
The logic of this competitive assay is depicted below.
Caption: Logic of a competitive PBP binding assay.
References
- 1. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 4. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 7. Ticarcillin - Wikipedia [en.wikipedia.org]
- 8. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ticarcillin Monosodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of ticarcillin monosodium in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). The information herein is compiled to assist researchers in the preparation of stock solutions and in the design of relevant experimental protocols. This document includes quantitative solubility data, generalized experimental procedures for solubility determination, and a visualization of the compound's mechanism of action.
Overview of Ticarcillin
Ticarcillin is a semisynthetic carboxypenicillin, a class of β-lactam antibiotics.[1] It exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][4] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.[1][2] Ticarcillin is effective against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa, and is often used in clinical settings for treating severe infections.[4][5] For laboratory use, it is typically supplied as a white to pale-yellow hygroscopic powder.[1][6]
Quantitative Solubility Data
The solubility of ticarcillin salts has been reported in various aqueous and organic solvents. The following table summarizes the available quantitative data for the solubility of ticarcillin sodium salts in water and DMSO. It is important to note that various sources may refer to ticarcillin sodium, ticarcillin disodium, or this compound, which can influence solubility values.
| Compound Form | Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |
| Ticarcillin Sodium Salt | Water | 79 mg/mL | 183.55 mM | [7] |
| Ticarcillin Disodium Salt | Water | ≥ 100 mg/mL | ≥ 233.43 mM | [5] |
| Ticarcillin Sodium | Water | "Freely soluble" / "Highly soluble" | Not Applicable | [1][6] |
| Ticarcillin Sodium Salt | PBS (pH 7.2) | ~10 mg/mL | Not Specified | [8] |
| Ticarcillin Sodium Salt | DMSO | 16 mg/mL | Not Specified | [8] |
| Ticarcillin Sodium Salt | DMSO | 80 mg/mL | 185.87 mM | [7] |
| Ticarcillin Disodium Salt | DMSO | 125 mg/mL | 291.79 mM | [5] |
Note: The molecular weight of this compound is approximately 406.4 g/mol , while the disodium salt is approximately 428.4 g/mol .[5][9] Molar concentrations are calculated based on the specific salt form mentioned in the source. Discrepancies in reported values may arise from differences in the salt form used, experimental conditions (e.g., temperature, pH), and measurement techniques.
Experimental Protocols for Solubility Determination
While specific, detailed protocols from primary literature for determining the solubility of this compound were not available in the initial search, a general methodology can be constructed based on standard laboratory practices and information from supplier datasheets.
Materials
-
This compound (crystalline solid)
-
Solvent (Deionized Water or DMSO)
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bars or vortex mixer
-
Ultrasonic bath (recommended for enhancing dissolution)
-
pH meter (for aqueous solutions)
-
Micro-pipettes
General Procedure for Stock Solution Preparation
-
Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a volumetric flask. Add a portion of the chosen solvent (water or DMSO).
-
Agitation: Mix the solution using a vortex mixer or magnetic stirrer. For compounds that are difficult to dissolve, sonication is recommended to facilitate the process.[5][7] To further increase solubility, gentle heating to 37°C in conjunction with sonication can be employed.[5]
-
Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.
-
pH Measurement (Aqueous Solutions): For aqueous solutions, the pH should be measured. A 1% solution of ticarcillin disodium in water has a pH between 6.0 and 8.0, while a 5% solution of ticarcillin sodium has a pH of 5.5 to 7.5.[6] The pH of a 10 mg/mL solution of this compound is reported to be between 2.5 and 4.0.[10][11]
-
Storage: Aqueous solutions are not recommended for storage for more than one day.[8] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5][7]
Mechanism of Action Workflow
The primary mechanism of action for ticarcillin is the inhibition of bacterial cell wall synthesis. The following diagram illustrates this process.
Caption: Workflow of Ticarcillin's inhibitory action on bacterial cell wall synthesis.
This guide provides essential technical information regarding the solubility of this compound for research and development purposes. For experimental use, it is always recommended to perform small-scale solubility tests to confirm the appropriate solvent and concentration for your specific application.
References
- 1. Ticarcillin - Wikipedia [en.wikipedia.org]
- 2. What is Ticarcillin Disodium used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 5. glpbio.com [glpbio.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Ticarcillin sodium | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ticarcillin (monosodium) | C15H15N2NaO6S2 | CID 70691440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
Ticarcillin's Spectrum of Activity Against Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of ticarcillin against clinically relevant gram-negative bacteria. It includes quantitative susceptibility data, detailed experimental protocols for antimicrobial susceptibility testing (AST), and visualizations of the drug's mechanism of action and resistance pathways.
Introduction to Ticarcillin
Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics developed to provide a broader spectrum of activity against gram-negative bacteria compared to earlier penicillins.[1][2][3] Its chemical structure, featuring a carboxyl group in the acyl side chain, enhances its ability to penetrate the outer membrane of gram-negative organisms through porin channels and increases its activity against important pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[3][4][5] Ticarcillin is often formulated with the β-lactamase inhibitor clavulanic acid to extend its spectrum to include β-lactamase-producing strains.[3]
Mechanism of Action
Ticarcillin, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary target of ticarcillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[7]
The process involves:
-
Penetration of the Outer Membrane: In gram-negative bacteria, ticarcillin traverses the outer membrane via porin channels to reach the periplasmic space where the PBPs are located.[5]
-
Binding to Penicillin-Binding Proteins (PBPs): Ticarcillin covalently binds to the active site of PBPs, primarily transpeptidases.[2][6]
-
Inhibition of Peptidoglycan Cross-linking: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands, a crucial step in maintaining the strength and rigidity of the cell wall.[2][7]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ticarcillin Monosodium
This technical guide provides a comprehensive overview of the core physical and chemical properties of ticarcillin monosodium powder. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this antibiotic substance. The following sections detail its fundamental characteristics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key mechanisms and workflows.
Physicochemical Properties
This compound is a semisynthetic penicillin antibiotic. It presents as a white to pale yellow powder, which is hygroscopic in nature. Its stability is a critical factor, as it is susceptible to degradation in the presence of moisture and certain enzymes.
Summary of Quantitative Data
The key quantitative physical and chemical properties of this compound are summarized in the tables below. These values are critical for formulation development, quality control, and analytical method development.
Table 1: Chemical and Physical Identification
| Property | Value |
| Chemical Name | Monosodium (2S,5R,6R)-6-[2-carboxy-2-(3-thienyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Molecular Formula | C₁₅H₁₅N₂NaO₆S₂ |
| Molecular Weight | 406.4 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Freely soluble in water; soluble in methanol; practically insoluble in ether and dichloromethane. |
| Specific Rotation | Between +172° and +187° (anhydrous basis) |
| Water Content | Not more than 6.0% |
Table 2: Acidity and Stability
| Property | Value |
| pH (1 in 10 solution in water) | 5.5 to 7.5 |
| pKa | The carboxylic acid groups typically have pKa values in the range of 2.5-3.5. |
| Storage Conditions | Store in an airtight container, protected from light. |
Mechanism of Action and Inactivation
Ticarcillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is characteristic of beta-lactam antibiotics.
Ticarcillin Monosodium: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a core technical overview of ticarcillin monosodium, including its chemical identifiers, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.
Core Chemical and Physical Data
This compound is a semisynthetic carboxypenicillin antibiotic. The following tables summarize its key chemical identifiers and physicochemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 74682-62-5 (anhydrous)[1][2][3][4] |
| 74682-62-5 (monohydrate)[3] | |
| Molecular Formula | C₁₅H₁₅N₂NaO₆S₂[1] |
| IUPAC Name | sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5] |
| InChI | InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;+1/p-1/t7-,8-,9+,12-;;/m1../s1[2] |
| InChIKey | PBVBBUWVRCCZHI-GHRKWLBTSA-M[1] |
| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--C(=O)[O-]">C@@HC(=O)O)C.[Na+][1] |
| Synonyms | This compound, D-Ticarcillin sodium salt[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 406.4 g/mol [1] |
| Appearance | White or pale-yellow powder[6] |
| Solubility | Highly soluble in water[6] |
| Storage Temperature | −20°C[3] |
| Specific Rotation | +181° to +197° (10 mg/mL in pH 6.4 phosphate buffer)[7] |
| pH | 2.5 to 4.0 (10 mg/mL solution)[7] |
| Water Content | 4.0% to 6.0% (for monohydrate)[7] |
Mechanism of Action
Ticarcillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[9] By binding to and inactivating these proteins, ticarcillin prevents the formation of a rigid cell wall, leading to cell lysis and death, particularly when the bacteria attempt to divide.[6][8]
However, ticarcillin is susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[6] To counteract this, it is often combined with a β-lactamase inhibitor, such as clavulanic acid.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of ticarcillin that inhibits the visible growth of a microorganism.
a. Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection
b. Protocol:
-
Preparation of Ticarcillin Stock Solution: Prepare a stock solution of this compound in a sterile diluent to a known concentration (e.g., 1024 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ticarcillin stock solution with CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the ticarcillin dilutions. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ticarcillin at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to ticarcillin by measuring the zone of growth inhibition around a ticarcillin-impregnated disk.
a. Materials:
-
Ticarcillin susceptibility disks (75 µg)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Using sterile forceps, place a ticarcillin (75 µg) disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpretation: Compare the measured zone diameter to established interpretive criteria (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to ticarcillin.
High-Performance Liquid Chromatography (HPLC) Assay for Ticarcillin
This protocol details a method for the quantitative analysis of ticarcillin in pharmaceutical formulations.
a. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)
-
Solvents for sample preparation
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
b. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and pH 4.3 sodium phosphate buffer (e.g., 5:95 v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient.
c. Protocol:
-
Standard Preparation: Accurately weigh and dissolve the ticarcillin reference standard in the mobile phase to prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the ticarcillin-containing sample in the mobile phase to achieve a concentration within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the ticarcillin standards against their concentrations. Determine the concentration of ticarcillin in the sample by comparing its peak area to the calibration curve.
References
- 1. himedialabs.com [himedialabs.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. tmmedia.in [tmmedia.in]
- 4. Antimicrobial susceptibility testing [bio-protocol.org]
- 5. asm.org [asm.org]
- 6. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bacteriological efficacy of ticarcillin-clavulanic acid (timentin) in experimental Escherichia coli K-1 and Haemophilus influenzae type b meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new HPLC method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of ticarcillin in the presence of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Ticarcillin for the Elimination of Agrobacterium in Plant Transformation
Introduction
Agrobacterium-mediated transformation is a cornerstone of plant genetic engineering, enabling the stable integration of foreign DNA into plant genomes.[1] A critical step following the co-cultivation of plant explants with Agrobacterium is the complete elimination of the bacteria.[2][3] Residual Agrobacterium can lead to overgrowth, competition for nutrients, and the release of phytohormones that interfere with normal plant development and regeneration, ultimately compromising the entire experiment.[4] Beta-lactam antibiotics, such as ticarcillin, carbenicillin, and cefotaxime, are commonly incorporated into the plant culture medium to eradicate the bacteria.[5]
Ticarcillin, often used in combination with clavulanic acid under the trade name Timentin, has emerged as a highly effective agent for this purpose.[6][7] This document provides detailed application notes and protocols for researchers utilizing ticarcillin to eliminate Agrobacterium tumefaciens from plant tissue cultures.
Mechanism of Action
Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics.[8][9] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[10]
-
Inhibition of Peptidoglycan Synthesis : Ticarcillin binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[10][11]
-
Prevention of Cross-Linking : By inactivating PBPs, ticarcillin prevents the cross-linking of peptidoglycan chains.[8][9]
-
Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death, especially when the bacteria attempt to divide.[8][10]
Many strains of Agrobacterium produce β-lactamase enzymes, which can hydrolyze the β-lactam ring of penicillins like ticarcillin, rendering them ineffective.[7][8] To counteract this resistance, ticarcillin is frequently combined with clavulanic acid.[6] Clavulanic acid is an irreversible β-lactamase inhibitor that has minimal antibacterial activity on its own but protects ticarcillin from enzymatic degradation.[7] This combination (often a 15:1 or 30:1 ratio of ticarcillin to clavulanic acid) is sold as Timentin and is highly effective against a broad range of Agrobacterium strains.[6][7]
Quantitative Data
The optimal concentration of ticarcillin is species-dependent and must be determined empirically. High concentrations can be phytotoxic, inhibiting callus growth and regeneration, while low concentrations may not effectively eliminate the bacteria.[12]
Table 1: Comparative Efficacy of Antibiotics for Agrobacterium Elimination
| Plant Species | Antibiotic | Concentration (mg/L) | Efficacy & Observations | Reference |
| Tomato | Ticarcillin/Clavulanate | 150 | Effective elimination, promoted callus formation and shoot regeneration. Raised transformation frequency by 40% compared to cefotaxime. | [13] |
| Tomato | Cefotaxime | 150 | Decreased shoot differentiation and showed strong negative effects when combined with kanamycin. | [13] |
| Durum Wheat | Ticarcillin (alone) | 200 | Effective for Agrobacterium control. | [12] |
| Durum Wheat | Carbenicillin (alone) | 200 | Effective for Agrobacterium control. | [12] |
| Durum Wheat | Cefotaxime (alone) | 200 | Effective for Agrobacterium control. | [12] |
| Durum Wheat | Ticarcillin + Cefotaxime + Carbenicillin | 50 (each) | Effective control with higher callus weight gain, plant regeneration (80%), and germination (66%) compared to single antibiotics at higher doses. | [12] |
| Indica Rice | Timentin | 250 | Optimal for eliminating Agrobacterium with minimal necrosis. Showed the largest zone of inhibition compared to cefotaxime and carbenicillin. | [14] |
| Indica Rice | Carbenicillin | 250 | Eliminated Agrobacterium but caused severe necrosis in callus tissues. | [14] |
| Indica Rice | Cefotaxime | 250 | Eliminated Agrobacterium but caused severe necrosis in callus tissues. | [14] |
| Tobacco & Siberian Elm | Timentin | 200-500 | Little effect on shoot regeneration and as effective as carbenicillin and cefotaxime in suppressing Agrobacterium. | [15] |
| Arabidopsis | Timentin (15:1) | 100 | Sufficient to counterselect Agrobacterium with no observed phytotoxicity to root cultures. | [6] |
Table 2: General Concentration Ranges for Ticarcillin/Timentin
| Plant Type | Recommended Concentration (mg/L) | Notes |
| Herbaceous Plants (e.g., Tobacco, Tomato) | 100 - 300 | Start with a lower concentration (e.g., 150 mg/L) and optimize based on phytotoxicity and bacterial growth. |
| Cereal Crops (e.g., Rice, Wheat) | 200 - 400 | Cereals may require higher concentrations, but regeneration can be sensitive. A combination of antibiotics at lower doses may be beneficial.[12] |
| Woody Plants | 250 - 500 | Woody species can be more robust but may also require longer exposure to eliminate bacteria. |
Experimental Protocols
Protocol 1: Preparation of Ticarcillin/Timentin Stock Solution
This protocol outlines the preparation of a 100 mg/mL stock solution.
Materials:
-
Ticarcillin disodium/potassium clavulanate (e.g., Timentin, ratio 15:1)[6]
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile centrifuge tubes or vials for aliquots
-
Laminar flow hood or sterile workspace
Procedure:
-
Calculation: Determine the amount of powder needed. For a 100 mg/mL stock solution, weigh out 1 gram of Ticarcillin/Timentin powder.
-
Dissolving: In a laminar flow hood, add the powder to a sterile container. Add a small amount of sterile water (e.g., 5 mL for 1 g of powder) and gently swirl to dissolve. Bring the final volume to 10 mL with sterile water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container. Antibiotics like ticarcillin are heat-labile and should not be autoclaved.[16]
-
Aliquoting and Storage: Dispense the sterilized stock solution into pre-chilled, sterile microcentrifuge tubes in useful volumes (e.g., 1 mL). Store aliquots at -20°C.[17]
Note on Stability: There are conflicting reports on the stability of frozen stock solutions. While some protocols recommend storing at -20°C, one study found that Timentin was unstable when stored as a stock solution for 4 weeks.[15] However, it was found to be stable in solid agar medium for at least 70 days.[15] For critical experiments, it is best practice to prepare fresh stock solution before use. Avoid repeated freeze-thaw cycles.
Protocol 2: Use of Ticarcillin in Plant Transformation Media
This protocol describes the incorporation of ticarcillin into plant tissue culture media following co-cultivation with Agrobacterium.
Materials:
-
Autoclaved plant tissue culture medium (e.g., MS medium), cooled to 50-55°C
-
Ticarcillin/Timentin stock solution (from Protocol 1)
-
Plant explants post-co-cultivation with Agrobacterium
-
Sterile petri dishes and other tissue culture supplies
Procedure:
-
Washing Step: After the co-cultivation period, wash the explants thoroughly with sterile liquid medium to remove excess Agrobacterium. This washing medium can also be supplemented with ticarcillin at the desired final concentration (e.g., 250 mg/L).[14]
-
Media Preparation: Allow autoclaved plant culture medium to cool to a temperature where it is still liquid but will not degrade the antibiotic (approximately 50-55°C).
-
Adding Antibiotic: In a laminar flow hood, add the required volume of the filter-sterilized ticarcillin stock solution to the cooled medium to achieve the desired final concentration. For example, to make 1 liter of medium with 250 mg/L ticarcillin, add 2.5 mL of a 100 mg/mL stock solution.
-
Plating: Swirl the medium gently to ensure even distribution of the antibiotic, and pour it into sterile petri dishes.
-
Culturing: Place the washed and dried explants onto the antibiotic-containing medium.
-
Subculturing: Culture the explants in the dark or light according to the specific plant transformation protocol. Subculture the explants to fresh medium containing ticarcillin every 2-3 weeks to ensure continued suppression of any residual bacteria and to provide fresh nutrients for plant tissue growth. Continue this for at least two to three subcultures to ensure complete elimination.[15]
Visualizations
References
- 1. Agrobacterium-mediated plant transformation: biology and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The impact of carbenicillin, cefotaxime and vancomycin on chrysanthemum and tobacco TCL morphogenesis and Agrobacterium growth. [horticultureresearch.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Ticarcillin - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 15. Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]
- 17. Review of methodologies and a protocol for the Agrobacterium-mediated transformation of wheat - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Ticarcillin for Arabidopsis Tissue Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticarcillin, a β-lactam antibiotic, is a crucial component in Arabidopsis thaliana tissue culture, primarily for the elimination of Agrobacterium tumefaciens following genetic transformation. Its efficacy and relatively low phytotoxicity at optimal concentrations make it a preferred choice over other antibiotics like carbenicillin. This document provides detailed application notes and protocols for the effective use of ticarcillin in Arabidopsis tissue culture, ensuring high transformation efficiency and healthy plantlet regeneration. Ticarcillin is often used in combination with clavulanic acid, which inhibits β-lactamase, an enzyme produced by some bacteria that can degrade ticarcillin. This combination is commercially available as Timentin™.
Data Presentation: Ticarcillin and Timentin™ Concentrations in Plant Tissue Culture
The following tables summarize recommended concentrations of ticarcillin and Timentin™ for the control of Agrobacterium and their observed effects on Arabidopsis and other plant species.
| Antibiotic | Concentration (mg/L) | Plant Species | Application | Observed Effects | Reference |
| Timentin™ | 100 | Arabidopsis thaliana | Hairy root transformation and regeneration | Effective for Agrobacterium control. Used in combination with cefotaxime. | [1] |
| Timentin™ | 200 | Arabidopsis thaliana | Screening of non-sterile seeds | No observable negative effect on germination and growth. Effectively delayed microbial contamination. | [2] |
| Ticarcillin | 50 - 250 | Durum wheat | Post-Agrobacterium co-cultivation | 200 mg/L was effective for controlling Agrobacterium. Higher concentrations had negative effects on callus growth and regeneration. | [3] |
| Timentin™ | 100 - 300 | Teak | Agrobacterium-mediated transformation | Stimulated shoot regeneration at these concentrations. | [4] |
| Timentin™ | 300 - 500 | Anthurium andraeanum | Agrobacterium-mediated transformation | Completely suppressed Agrobacterium growth with minimal toxicity to the plant tissue. | [5] |
| Ticarcillin | 500 (initial), reduced to 100 | Arabidopsis thaliana | Hairy root transformation | Gradual reduction of ticarcillin concentration during subculture. | [1] |
| Comparison of Ticarcillin and Carbenicillin | | :--- | :--- | | Ticarcillin | Carbenicillin | | Generally more active against Pseudomonas aeruginosa.[6] | Less active against Pseudomonas aeruginosa compared to ticarcillin.[6] | | Often used at lower concentrations (e.g., 100-250 mg/L). | Often requires higher concentrations (e.g., 250-500 mg/L).[2][3] | | Can be more cost-effective due to lower required concentrations. | May be more expensive in practice due to the need for higher concentrations. | | Ticarcillin in the form of Timentin™ (with clavulanic acid) is effective against β-lactamase producing bacteria. | Can be inactivated by β-lactamases produced by resistant Agrobacterium strains. | | At 200 mg/L, had no observable negative effect on Arabidopsis germination and growth.[2] | At 500 mg/L, delayed germination and prevented root elongation in Arabidopsis.[2] |
Experimental Protocols
Protocol 1: Preparation of Ticarcillin Stock Solution
Materials:
-
Ticarcillin disodium salt
-
Sterile distilled water
-
Sterile filter (0.22 µm)
-
Sterile centrifuge tubes (50 mL)
-
Sterile pipettes and tips
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of ticarcillin powder.
-
Dissolve the powder in sterile distilled water to a final concentration of 100 mg/mL. For example, dissolve 1 g of ticarcillin in 10 mL of sterile water.
-
Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL centrifuge tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the stock solution at -20°C. The stock solution is stable for several months.
Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis Root Explants and Selection with Ticarcillin
This protocol is adapted from established methods for Arabidopsis root transformation.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium with Gamborg's B5 vitamins
-
Callus-Inducing Medium (CIM): MS medium supplemented with 2,4-D (0.5 mg/L) and Kinetin (0.05 mg/L).
-
Shoot-Inducing Medium (SIM): MS medium supplemented with 2-iP (5.0 mg/L) and IAA (0.15 mg/L).
-
Root-Inducing Medium (RIM): MS medium without hormones.
-
Ticarcillin stock solution (100 mg/mL)
-
Selection agent (e.g., Kanamycin, 50 mg/L)
-
Agrobacterium tumefaciens strain carrying the desired plasmid
-
Sterile petri dishes, filter paper, and surgical blades
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
Plate the seeds on MS medium and stratify at 4°C for 2-3 days in the dark.
-
Germinate the seeds under a 16-hour light/8-hour dark photoperiod at 22°C for 7-10 days.
-
-
Explant Preparation and Co-cultivation:
-
Excise roots from the sterile seedlings and cut them into 0.5-1.0 cm segments.
-
Culture the root explants on CIM for 2-3 days to induce callus formation.
-
Prepare an overnight culture of Agrobacterium in a suitable liquid medium with appropriate antibiotics.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.6-0.8.
-
Inoculate the pre-cultured root explants with the Agrobacterium suspension for 15-30 minutes.
-
Blot the excess bacterial suspension on sterile filter paper and place the explants back on CIM.
-
Co-cultivate for 2-3 days in the dark at 22°C.
-
-
Selection and Regeneration:
-
After co-cultivation, wash the explants with liquid MS medium containing 200-250 mg/L ticarcillin to remove excess Agrobacterium.
-
Transfer the washed explants to CIM supplemented with 200 mg/L ticarcillin and the appropriate selection agent (e.g., 50 mg/L Kanamycin).
-
Subculture the explants to fresh selection CIM every 2 weeks.
-
Once calli are well-developed, transfer them to SIM containing 200 mg/L ticarcillin and the selection agent to induce shoot formation.
-
When shoots are 1-2 cm in length, excise them and transfer to RIM with a reduced ticarcillin concentration (100 mg/L) for root development.
-
Once a healthy root system has developed, transfer the plantlets to soil.
-
Visualizations
Experimental Workflow for Arabidopsis Root Transformation
Caption: Workflow for Agrobacterium-mediated transformation of Arabidopsis root explants.
Conceptual Signaling Pathway of Ticarcillin Action
Caption: Mechanism of ticarcillin action on Agrobacterium.
References
- 1. Hairy Root Transformation and Regeneration in Arabidopsis thaliana and Brassica napus [jove.com]
- 2. Antimicrobial solid media for screening non‐sterile Arabidopsis thaliana seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison and Evaluation of Ticarcillin and Carbenicillin Using Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Ticarcillin Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of a ticarcillin stock solution for standard laboratory applications, such as bacterial selection in molecular biology and microbiology experiments.
Quantitative Data Summary
For accurate and reproducible preparation of a ticarcillin stock solution, the following quantitative data for ticarcillin disodium salt should be considered.
| Parameter | Value | Reference |
| Chemical Name | Ticarcillin Disodium Salt | [1] |
| Molecular Formula | C₁₅H₁₄N₂Na₂O₆S₂ | [1][2] |
| Molecular Weight | 428.39 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Recommended Solvent | Sterile distilled water (dH₂O) or sterile phosphate-buffered saline (PBS, pH 7.2) | [4][5] |
| Solubility in Water | ≥ 100 mg/mL | [5] |
| Recommended Stock Concentration | 100-200 mg/mL | [6][7][8] |
| Recommended Working Concentration | 25-100 µg/mL for E. coli | |
| Sterilization Method | Filtration through a 0.22 µm filter | [7][8] |
| Storage of Powder | 2-8°C | [1] |
| Storage of Stock Solution | Short-term (up to 72 hours) at 4°C; Long-term (up to 1 year) at -20°C | [6][7][8][9] |
Experimental Protocol: Preparation of a 100 mg/mL Ticarcillin Stock Solution
This protocol details the steps for preparing a 10 mL of a 100 mg/mL ticarcillin stock solution.
Materials:
-
Ticarcillin disodium salt powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile, nuclease-free microcentrifuge tubes (for aliquots)
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), perform all subsequent steps.
-
Weighing: Accurately weigh 1 gram of ticarcillin disodium salt powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube containing the ticarcillin powder.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The resulting solution should be clear.
-
Sterilization:
-
Aliquoting: Dispense the sterilized stock solution into smaller, sterile, nuclease-free microcentrifuge tubes (e.g., 1 mL aliquots). This prevents contamination of the entire stock during repeated use.
-
Labeling and Storage: Clearly label the aliquots with the name of the antibiotic, concentration (100 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term use.[7][8][9]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of a ticarcillin stock solution.
Caption: Workflow for preparing a sterile ticarcillin stock solution.
Disclaimer: This protocol is intended for research laboratory use only. Please consult relevant safety data sheets (SDS) before handling any chemical reagents. Standard laboratory safety practices should always be followed.
References
- 1. Ticarcillin 4697-14-7 [sigmaaldrich.com]
- 2. Buy Ticarcillin (disodium) [smolecule.com]
- 3. GSRS [precision.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. drugs.com [drugs.com]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. Biological efficacy and stability of diluted ticarcillin-clavulanic acid in the topical treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ticarcillin in Conjunction with Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ticarcillin combined with clavulanic acid. This combination leverages the bactericidal activity of ticarcillin and the β-lactamase-inhibiting properties of clavulanic acid to create a broad-spectrum antibiotic effective against many otherwise resistant bacteria.
Mechanism of Action and Synergy
Ticarcillin is a carboxypenicillin antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This action prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. However, its efficacy is limited by the production of β-lactamase enzymes by many bacteria, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.
Clavulanic acid is a "suicide" inhibitor of many, but not all, bacterial β-lactamases. It contains a β-lactam ring that binds irreversibly to the active site of the β-lactamase enzyme, protecting ticarcillin from degradation. This synergistic relationship restores and extends the antibacterial spectrum of ticarcillin.
Caption: Mechanism of action for Ticarcillin with Clavulanic Acid.
Spectrum of Activity
The combination is effective against a wide range of Gram-positive and Gram-negative bacteria, including:
-
Gram-positive: Staphylococcus aureus (methicillin-susceptible strains), Staphylococcus epidermidis.
-
Gram-negative: Pseudomonas aeruginosa, Escherichia coli, Haemophilus influenzae, Klebsiella species, Proteus mirabilis.
-
Anaerobes: Bacteroides species, including B. fragilis.
Quantitative Data
Table 1: In Vitro Susceptibility Data (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ticarcillin-clavulanic acid against various bacterial isolates. MIC values are a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Ticarcillin MIC (µg/mL) | Ticarcillin/Clavulanic Acid MIC (µg/mL) | Fold Decrease in MIC |
| E. coli (β-lactamase +) | >128 | 8 | >16 |
| K. pneumoniae | 64 | 4 | 16 |
| P. aeruginosa | 32 | 16 | 2 |
| S. aureus (β-lactamase +) | >256 | 2 | >128 |
| H. influenzae | 16 | 0.5 | 32 |
Data are representative and may vary based on specific strains and testing conditions.
Table 2: Pharmacokinetic Parameters
This table outlines key pharmacokinetic parameters of ticarcillin and clavulanic acid in healthy adults following intravenous administration.
| Parameter | Ticarcillin (3g dose) | Clavulanic Acid (100mg dose) |
| Cmax (Peak Plasma Conc.) | ~330 µg/mL | ~8 µg/mL |
| Half-life (t½) | ~1.1 hours | ~1.1 hours |
| Protein Binding | ~45% | ~25% |
| Excretion | Primarily renal | Primarily renal |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the MIC of ticarcillin-clavulanic acid against a bacterial isolate.
Caption: Workflow for Broth Microdilution MIC Testing.
Methodology:
-
Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the ticarcillin-clavulanic acid combination in cation-adjusted Mueller-Hinton broth. The concentration of clavulanic acid is typically kept constant (e.g., 2 µg/mL).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of ticarcillin-clavulanic acid over time.
Methodology:
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase in a suitable broth medium.
-
Exposure: Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing:
-
Drug-free medium (growth control)
-
Ticarcillin alone at a specified concentration (e.g., 1x or 2x MIC)
-
Ticarcillin-clavulanic acid at the same concentration.
-
-
Incubation: Incubate the flasks at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot CFU/mL versus time for each condition. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Protocol 3: In Vivo Efficacy (Murine Thigh Infection Model)
This protocol evaluates the in vivo efficacy of the drug combination.
Caption: Workflow for a Murine Thigh Infection Model.
Methodology:
-
Animal Model: Use immunocompromised (neutropenic) mice to ensure the infection is not cleared by the host immune system.
-
Infection: Inject a standardized dose of the test organism (e.g., 10^6 CFU of P. aeruginosa) directly into the thigh muscle of each mouse.
-
Treatment Groups: Divide mice into groups to receive:
-
Vehicle control (saline)
-
Ticarcillin alone
-
Ticarcillin-clavulanic acid
-
Administer treatments at specified intervals (e.g., 2 and 12 hours post-infection) via a relevant route (e.g., subcutaneous).
-
-
Endpoint: After a set period (typically 24 hours), euthanize the animals, aseptically remove the infected thigh, and homogenize the tissue.
-
Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to quantify the bacterial load (CFU/gram of tissue).
-
Analysis: Compare the bacterial burden in the treated groups to the vehicle control group to determine the efficacy of the treatment.
Clinical Applications
The combination of ticarcillin and clavulanic acid is approved for treating a variety of infections, including:
-
Septicemia: Including bacteremia, caused by β-lactamase-producing strains.
-
Lower Respiratory Tract Infections: Such as pneumonia, caused by susceptible organisms.
-
Intra-abdominal Infections: Including peritonitis.
-
Skin and Skin Structure Infections.
-
Bone and Joint Infections.
-
Gynecologic Infections.
Its use is particularly valuable in polymicrobial infections where β-lactamase-producing organisms are known or suspected to be present.
Application Notes and Protocols for Preparing Plant Tissue Culture Media with Ticarcillin and Kanamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of plant biotechnology, the preparation of sterile and effective tissue culture media is paramount for successful plant transformation and regeneration. This document provides detailed application notes and protocols for the preparation of plant tissue culture media containing ticarcillin and kanamycin. Kanamycin is a widely used aminoglycoside antibiotic for the selection of transformed plant cells carrying the neomycin phosphotransferase II (nptII) gene, which confers resistance to kanamycin. Ticarcillin, often used in combination with clavulanic acid as Timentin™, is a β-lactam antibiotic effective in eliminating Agrobacterium tumefaciens following co-cultivation, a common vector for plant genetic transformation. The combined use of these two antibiotics allows for the stringent selection of transgenic tissues while preventing bacterial overgrowth that can be detrimental to the plant explants.
Mechanism of Action
-
Kanamycin: This antibiotic binds to the 30S ribosomal subunit in prokaryotes, and also in plant chloroplasts and mitochondria, thereby inhibiting protein synthesis.[1][2] In transformed plant cells, the nptII gene product detoxifies kanamycin by phosphorylation, allowing for the selective growth of transgenic cells.
-
Ticarcillin: As a β-lactam antibiotic, ticarcillin inhibits the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell lysis.[3] It is particularly effective against Gram-negative bacteria like Agrobacterium.[4][5] It is often combined with clavulanic acid, a β-lactamase inhibitor, which protects ticarcillin from degradation by bacterial enzymes.[5][6]
Application Notes
-
Optimizing Antibiotic Concentrations: The optimal concentrations of kanamycin and ticarcillin are highly dependent on the plant species, genotype, and the specific Agrobacterium strain used.[7][8] It is crucial to perform a sensitivity test to determine the minimal inhibitory concentration (MIC) of kanamycin for non-transformed tissues and the effective concentration of ticarcillin to eliminate Agrobacterium without significantly affecting plant regeneration.
-
Phytotoxicity: While ticarcillin is generally considered less phytotoxic than other antibiotics like cefotaxime, high concentrations can still negatively impact callus growth and shoot regeneration.[9][10][11] Kanamycin is inherently toxic to plant cells, and its concentration must be carefully titrated to allow for the survival and regeneration of transformed cells while effectively suppressing the growth of non-transformed ones.[12][13]
-
Stability: Both ticarcillin and kanamycin are heat-labile and should be added to the culture medium after autoclaving and cooling to approximately 50°C.[8] Stock solutions of both antibiotics are typically stored frozen at -20°C.[14][15]
-
Combined Use: When used together, the combination of kanamycin for selection and ticarcillin for bacterial elimination is a robust system for generating transgenic plants.[16][17] The timing of their introduction into the culture medium can also be critical and may need to be optimized for different transformation protocols.
Experimental Protocols
Preparation of Stock Solutions
Table 1: Stock Solution Preparation
| Antibiotic | Stock Concentration | Solvent | Sterilization Method | Storage |
| Kanamycin Sulfate | 50 mg/mL | Sterile Distilled Water | Filter Sterilization (0.22 µm filter) | -20°C in aliquots[14][18][19][20] |
| Ticarcillin/Clavulanate (Timentin™) | 100-200 mg/mL | Sterile Distilled Water | Filter Sterilization (0.22 µm filter) | -20°C in aliquots[15][21] |
Protocol 1: Kanamycin Sulfate Stock Solution (50 mg/mL)
-
Dissolve the powder in 9 mL of sterile distilled water in a sterile container.[1]
-
Once fully dissolved, adjust the final volume to 10 mL with sterile distilled water.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[14][18]
-
Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the tubes and store them at -20°C for up to one year.[14]
Protocol 2: Ticarcillin/Clavulanate (Timentin™) Stock Solution (100 mg/mL)
-
Dissolve the powder in 9 mL of sterile distilled water in a sterile container.
-
Once fully dissolved, bring the final volume to 10 mL with sterile distilled water.
-
Sterilize the solution using a 0.22 µm syringe filter into a sterile container.[15][21]
-
Dispense the stock solution into aliquots.
Preparation of Plant Tissue Culture Medium
Protocol 3: General Procedure for Preparing 1 Liter of Medium
-
To approximately 800 mL of distilled water, add the powdered plant culture medium (e.g., MS medium) and stir until completely dissolved.[22][23]
-
Add sucrose (typically 30 g/L) and any other heat-stable components, and stir to dissolve.[22][24]
-
Adjust the pH of the medium to the desired level (usually 5.7-5.8) using 1M NaOH or 1M HCl.[22][23]
-
Add the gelling agent (e.g., agar, 8 g/L) and stir.[22]
-
Bring the final volume to 1 liter with distilled water.
-
Heat the medium while stirring to completely dissolve the gelling agent.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
-
Allow the medium to cool to approximately 50°C in a laminar flow hood.
-
Aseptically add the filter-sterilized kanamycin and ticarcillin stock solutions to the cooled medium to achieve the desired final concentrations.
-
Gently swirl the medium to ensure even distribution of the antibiotics.
-
Allow the medium to solidify before use.
Quantitative Data
The working concentrations of ticarcillin and kanamycin can vary significantly between plant species. The following tables summarize concentrations reported in the literature.
Table 2: Recommended Working Concentrations of Ticarcillin
| Plant Species | Concentration (mg/L) | Purpose | Reference |
| Tomato | 150 | Elimination of Agrobacterium | [9] |
| Durum Wheat | 200-250 | Elimination of Agrobacterium | [11] |
| Indica Rice | 250 | Elimination of Agrobacterium | [25] |
| Jatropha curcas | 100 | Elimination of Agrobacterium | [17] |
| General Use | 100 | Elimination of Agrobacterium | [6] |
Table 3: Recommended Working Concentrations of Kanamycin
| Plant Species | Concentration (mg/L) | Purpose | Reference |
| Tomato | 10-20 (inhibitory) | Selection of transformants | [12] |
| Carnation | Not specified, but effective for selection | Selection of transformants | [16] |
| Sugarcane | 100 | Selection of transformants | [26] |
| Jatropha curcas | 20-40 | Selection of transformants | [17] |
| General Use | 50-100 | Selection of transformants | [19][27] |
| Subterranean Clover | 100 | Selection of transformants | [28] |
Visualizations
Caption: Workflow for preparing plant tissue culture media with antibiotics.
Caption: Role of ticarcillin and kanamycin in plant transformation.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antibiotics on callus regeneration during transformation of IR 64 rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. goldbio.com [goldbio.com]
- 16. researchgate.net [researchgate.net]
- 17. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kanamycin Stock Solution [novoprolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.wiki [static.igem.wiki]
- 21. goldbio.com [goldbio.com]
- 22. plantcelltechnology.com [plantcelltechnology.com]
- 23. labassociates.com [labassociates.com]
- 24. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 25. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 26. phytojournal.com [phytojournal.com]
- 27. goldbio.com [goldbio.com]
- 28. An Improved Protocol for Agrobacterium-Mediated Transformation in Subterranean Clover (Trifolium subterraneum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ticarcillin Dosage in Suppressing Agrobacterium in Tomato Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ticarcillin for the effective suppression of Agrobacterium tumefaciens during the genetic transformation of tomato (Solanum lycopersicum). The provided protocols and data are intended to serve as a foundational resource for optimizing transformation efficiencies by minimizing bacterial overgrowth while maintaining high rates of plant regeneration.
Data Presentation: Efficacy of Various Antibiotics in Tomato Transformation
The selection of an appropriate antibiotic at an optimal concentration is critical to eliminate Agrobacterium post-transformation without negatively impacting the regeneration of tomato explants. The following table summarizes quantitative data from various studies on the use of ticarcillin and other common antibiotics in tomato transformation.
| Antibiotic | Concentration (mg/L) | Tomato Cultivar(s) | Effect on Agrobacterium | Effect on Tomato Regeneration | Reference(s) |
| Ticarcillin/Timentin | 100 - 200 | Rekordsmen, Moryana | Recommended for suppression | Stimulatory effect on shoot organogenesis | [1][2] |
| 150 | Moneymaker | Very effective elimination | No toxicity, significantly promotes callus formation and shoot regeneration | [3] | |
| 200 | PKM-1 | Sufficient to suppress growth | No adverse effects observed | [4] | |
| 250 | Not Specified | Found to be the optimum concentration for eliminating Agrobacterium | No negative effects on callus growth | [5] | |
| 300 | Not Specified | Did not completely suppress Agrobacterium, requiring weekly subcultures | Moderate browning of callus and low embryogenic callus formation | [4] | |
| 300 | LBA4404 strain | Sufficient when using LBA4404 strain | Not specified | [6] | |
| 350 | AGL1 strain | Recommended for the hypervirulent AGL1 strain | Not specified | [6] | |
| Carbenicillin | 100 - 400 | Polish cultivars | Non-toxic at these concentrations | Promoted bud regeneration | [7] |
| 500 | Not specified | Combined with cefotaxime for effective suppression | Not specified | [2] | |
| Cefotaxime | 100 - 200 | Polish cultivars | Stimulated bud formation | Increased regeneration frequency | [7][8] |
| 250 | Not specified | Used in combination with carbenicillin or ticarcillin | Not specified | [2] | |
| 400 | Falat CH | Completely inhibited bacterial growth | Reduced regeneration ability and caused chlorosis | [9] | |
| 500 | Not specified | Effective in eliminating Agrobacterium overgrowth | Can inhibit shoot regeneration | [8] |
Experimental Protocols
This section outlines a detailed methodology for Agrobacterium-mediated tomato transformation, with a specific focus on the application of ticarcillin for bacterial suppression.
Protocol 1: Agrobacterium-Mediated Transformation of Tomato Cotyledon Explants
1. Seed Sterilization and Germination: a. Surface sterilize tomato seeds with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution containing a drop of Tween-20. b. Rinse the seeds three to five times with sterile distilled water. c. Germinate the sterilized seeds on a hormone-free Murashige and Skoog (MS) medium solidified with 0.8% agar. d. Incubate the seeds in the dark for 2-3 days, followed by a 16-hour light/8-hour dark photoperiod at 25°C until cotyledons are fully expanded (approximately 7-10 days).
2. Agrobacterium Culture Preparation: a. Inoculate a single colony of an appropriate Agrobacterium tumefaciens strain (e.g., LBA4404, AGL1) harboring the desired binary vector into 5 mL of liquid Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid selection. b. Grow the culture overnight at 28°C with shaking at 200 rpm. c. The following day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium with the same antibiotics and grow until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes. e. Resuspend the pellet in liquid MS medium to an OD600 of 0.4-0.6. For virulence gene induction, supplement the resuspension medium with 100-200 µM acetosyringone and incubate for 1-2 hours at room temperature.
3. Explant Preparation and Co-cultivation: a. Excise the cotyledons from the 7-10 day old seedlings. Remove the proximal and distal ends of the cotyledons. b. Immerse the cotyledon explants in the prepared Agrobacterium suspension for 10-15 minutes with gentle agitation. c. Blot the explants on sterile filter paper to remove excess bacteria. d. Place the explants with their abaxial side down on a co-cultivation medium (MS medium with appropriate plant growth regulators, e.g., 1.0 mg/L zeatin and 0.1 mg/L IAA) supplemented with 100-200 µM acetosyringone. e. Incubate the plates in the dark at 22-25°C for 48 hours.
4. Agrobacterium Suppression and Plant Regeneration: a. After co-cultivation, transfer the explants to a selection medium. This medium should contain the same plant growth regulators as the co-cultivation medium, a selection agent (e.g., 50-100 mg/L kanamycin), and 200-350 mg/L ticarcillin (or timentin) to inhibit Agrobacterium growth.[4][6] b. Subculture the explants to fresh selection medium every 2-3 weeks. c. Once shoots have developed and reached a height of 2-3 cm, excise them and transfer to a rooting medium (MS medium with a reduced auxin concentration or no growth regulators) containing the selection agent and a reduced concentration of ticarcillin (e.g., 100-150 mg/L). d. After roots have formed, transfer the plantlets to soil and acclimatize them in a controlled environment.
Mandatory Visualizations
Diagram 1: Experimental Workflow of Tomato Transformation
Caption: Workflow for Agrobacterium-mediated tomato transformation.
Diagram 2: Agrobacterium T-DNA Transfer Signaling Pathway
Caption: Signaling pathway of T-DNA transfer from Agrobacterium to a plant cell.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of Different β-Lactam Antibiotics on Indirect Tomato (Solanum lycopersicum L.) Shoot Organogenesis and Agrobacterium tumefaciens Growth Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 6. par.nsf.gov [par.nsf.gov]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. researchgate.net [researchgate.net]
- 9. ijfas.com [ijfas.com]
Application Notes and Protocols: Utilizing Ticarcillin for the Prevention of Satellite Colonies in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using ticarcillin as a selective agent in bacterial cultures to prevent the formation of satellite colonies, a common issue encountered with ampicillin selection. The protocols and data presented herein are intended to assist researchers in microbiology, molecular biology, and drug development in optimizing their cell culture and cloning workflows.
Introduction: The Problem of Satellite Colonies
Satellite colonies are small, non-transformed bacterial colonies that can grow in the vicinity of a larger, antibiotic-resistant colony. This phenomenon is particularly prevalent when using ampicillin for plasmid selection. Ampicillin-resistant bacteria, which carry the bla gene encoding for β-lactamase, secrete this enzyme into the surrounding medium. The secreted β-lactamase degrades the ampicillin in the local environment, creating a zone where ampicillin concentration is too low to inhibit the growth of non-resistant bacteria. This leads to the growth of satellite colonies, which can interfere with colony screening, plasmid preparation, and other downstream applications.
Ticarcillin, a carboxypenicillin, offers a robust solution to this problem. While its mode of action is similar to ampicillin—inhibiting bacterial cell wall synthesis—it is significantly more resistant to degradation by many common β-lactamases. This stability prevents the formation of an ampicillin-depleted zone around resistant colonies, thereby effectively inhibiting the growth of satellite colonies.
Mechanism of Action and Advantage of Ticarcillin
The key to ticarcillin's effectiveness lies in its chemical structure, which provides steric hindrance against the active site of β-lactamase. This makes ticarcillin a poorer substrate for the enzyme compared to ampicillin.
Diagram: Mechanism of Ampicillin Resistance and Ticarcillin's Efficacy
Caption: Mechanism of satellite colony formation and ticarcillin's inhibitory action.
Quantitative Comparison of Antibiotic Efficacy
The choice of selective antibiotic can significantly impact the purity and yield of transformed bacterial cultures. The following table summarizes the typical working concentrations and observed efficacy of ampicillin, carbenicillin, and ticarcillin in preventing satellite colony formation.
| Antibiotic | Typical Working Concentration (µg/mL) | Relative Stability to β-lactamase | Satellite Colony Formation | Notes |
| Ampicillin | 50 - 100 | Low | High | Prone to degradation, leading to significant satellite colony growth. |
| Carbenicillin | 50 - 100 | Moderate | Low to Moderate | More stable than ampicillin, but can still result in some satellite colonies. |
| Ticarcillin | 50 - 100 | High | Very Low to None | Highly resistant to many β-lactamases, providing stringent selection and minimal satellite colonies. |
Experimental Protocols
Preparation of Ticarcillin Stock Solution
-
Reagent: Ticarcillin disodium salt.
-
Solvent: Deionized water.
-
Procedure:
-
Weigh out the desired amount of ticarcillin disodium salt.
-
Dissolve in deionized water to a final concentration of 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for up to 6 months.
-
Preparation of Selective Growth Media
-
Media: Prepare Luria-Bertani (LB) agar or broth according to standard protocols.
-
Autoclaving: Autoclave the media to sterilize.
-
Cooling: Cool the media to 45-55°C in a water bath. This is crucial to prevent the thermal degradation of the antibiotic.
-
Antibiotic Addition: Add the ticarcillin stock solution to the cooled media to a final concentration of 50-100 µg/mL.
-
Mixing and Pouring: Gently swirl the media to ensure even distribution of the antibiotic. For plates, pour into sterile petri dishes and allow to solidify.
Protocol for Assessing Satellite Colony Formation
This protocol provides a method to directly compare the efficacy of ampicillin and ticarcillin in preventing satellite colony formation.
Diagram: Experimental Workflow for Satellite Colony Assessment
Caption: Workflow for comparing antibiotic effectiveness against satellite colonies.
Methodology:
-
Transformation: Transform a competent E. coli strain (e.g., DH5α) with a plasmid containing the bla gene for ampicillin resistance.
-
Plating:
-
Plate 100 µL of the transformation mixture onto an LB agar plate containing 100 µg/mL ampicillin.
-
Plate 100 µL of the transformation mixture onto an LB agar plate containing 100 µg/mL ticarcillin.
-
-
Incubation: Incubate both plates at 37°C for 16-24 hours.
-
Initial Observation: Observe and count the number of primary transformant colonies on each plate.
-
Extended Incubation: Continue to incubate the plates at 37°C for an additional 24-48 hours. This extended incubation period allows for the formation of satellite colonies on the ampicillin plate.
-
Quantification and Analysis:
-
After the extended incubation, carefully examine the area around the primary colonies on both plates.
-
Count the number of satellite colonies on each plate.
-
Document the results with photographs.
-
Compare the number of satellite colonies on the ampicillin plate versus the ticarcillin plate. A significant reduction or complete absence of satellite colonies on the ticarcillin plate demonstrates its efficacy.
-
Conclusion and Recommendations
The use of ticarcillin as a selective agent is a highly effective strategy for preventing the formation of satellite colonies in bacterial cultures. Its stability in the presence of β-lactamase ensures that the selective pressure is maintained throughout the incubation period, leading to cleaner and more reliable results in cloning and other molecular biology applications. For experiments sensitive to contamination by non-transformed cells, substituting ampicillin with ticarcillin at a similar working concentration is strongly recommended.
Application Notes and Protocols for Incorporating Ticarcillin in Rooting Media for Transgenic Plants
Audience: Researchers, scientists, and drug development professionals.
Application Overview
The successful generation of transgenic plants via Agrobacterium tumefaciens-mediated transformation necessitates the complete removal of the bacteria following co-cultivation. Residual Agrobacterium can lead to contamination, false-positive results in molecular analyses, and adverse effects on plant health and development. Ticarcillin, a β-lactam antibiotic, is widely used in plant tissue culture to effectively eliminate Agrobacterium from transformed tissues.
This document provides detailed protocols for the incorporation of ticarcillin into rooting media, a critical step for inducing root formation on regenerated transgenic shoots to produce viable, whole plants. The key challenge is to determine an optimal concentration that eradicates bacteria without exerting phytotoxic effects that could inhibit root development. These notes offer guidance on concentration ranges, media preparation, and best practices for rooting transgenic explants.
Mechanism of Action
Ticarcillin is a carboxypenicillin that inhibits the synthesis of the bacterial cell wall. It acylates the penicillin-binding protein transpeptidase, preventing the final step of peptidoglycan synthesis. This leads to cell lysis and death of susceptible bacteria like Agrobacterium tumefaciens. To counteract bacterial resistance mediated by β-lactamase enzymes, ticarcillin is often combined with a β-lactamase inhibitor such as clavulanic acid. The commercial formulation Timentin® contains both ticarcillin and clavulanic acid.
Quantitative Data Summary
The optimal concentration of ticarcillin is species-dependent and must be empirically determined. High concentrations can negatively impact callus growth, regeneration, and rooting. The following tables summarize effective concentrations from published studies.
Table 1: Recommended Concentrations of Ticarcillin and Related Antibiotics for Rooting and Regeneration
| Plant Species | Antibiotic | Concentration (mg/L) | Medium Type | Outcome | Reference |
| Prunus domestica (Plum) | Timentin® (Ticarcillin/Clavulanic Acid) | 300 | Rooting Medium | 90% rooting rate of transgenic shoots. | |
| Arabidopsis thaliana | Carbenicillin | 500 | Shoot Induction Medium (SIM) | Suppression of Agrobacterium and regeneration of shoots. | |
| Durum Wheat | Ticarcillin, Cefotaxime, Carbenicillin (combination) | 50 (each) | Regeneration Medium | 80% plant regeneration, higher than single antibiotic applications. | |
| Arabidopsis thaliana | Timentin® | 100 | Germination/Culture Medium | Inhibition of Agrobacterium growth during seedling culture. |
Table 2: Comparative Efficacy of Different β-Lactam Antibiotics on Durum Wheat Regeneration
| Antibiotic(s) | Concentration (mg/L) | Callus Weight Gain (mg) | Plant Regeneration (%) | Germination Rate (%) |
| Ticarcillin + Cefotaxime + Carbenicillin | 50 (each) | 21.73 | 80.0 | 66.12 |
| Single Antibiotic (Effective Dose) | 200 - 250 | Lower | Lower | Lower |
| Ticarcillin + Cefotaxime + Carbenicillin | 75 (each) | Lower | Lower | Lower |
| Ticarcillin + Cefotaxime + Carbenicillin | 100 (each) | Lower | Lower | Lower |
Note: Data in Table 2 pertains to callus growth and regeneration, not specifically rooting, but illustrates the principle that antibiotic combinations can be more effective at lower concentrations.
Experimental Protocols
Protocol 1: Preparation of Ticarcillin Stock Solution (100 mg/mL)
-
Weighing: Accurately weigh 1 gram of ticarcillin disodium salt powder.
-
Dissolving: In a sterile container, dissolve the powder in 10 mL of sterile, distilled water. Mix gently until fully dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store at -20°C. Ticarcillin solutions are stable for at least 12 months when stored at -20°C.
Protocol 2: Preparation of Rooting Medium with Ticarcillin
This protocol describes the preparation of 1 Liter of rooting medium based on Murashige and Skoog (MS) basal salts.
-
Basal Medium Preparation:
-
To ~800 mL of distilled water, add 4.4 g of MS basal medium powder with vitamins.
-
Add 30 g of sucrose.
-
Stir until all components are completely dissolved.
-
-
Hormone Addition:
-
Add an auxin to promote root initiation. Common choices include α-naphthaleneacetic acid (NAA) or indole-3-butyric acid (IBA) at a concentration of 0.1 - 2.0 mg/L. Auxins are critical for initiating the production of adventitious and lateral roots.
-
Note: The optimal type and concentration of auxin must be determined for each plant species.
-
-
pH Adjustment:
-
Adjust the pH of the medium to 5.7 - 5.8 using 1M KOH or 1M HCl.
-
-
Volume Adjustment:
-
Add distilled water to bring the final volume to 1 Liter.
-
-
Gelling Agent:
-
Add a gelling agent, such as 7-8 g of plant-grade agar.
-
Heat the medium gently while stirring to dissolve the agar completely.
-
-
Autoclaving:
-
Dispense the medium into culture vessels (e.g., test tubes, Magenta™ boxes, or petri dishes).
-
Autoclave at 121°C and 15 psi for 20 minutes.
-
-
Antibiotic Incorporation:
-
Allow the autoclaved medium to cool in a laminar flow hood until it is warm to the touch (~50-55°C).
-
Thaw an aliquot of the sterile ticarcillin stock solution.
-
Add the required volume of the stock solution to the medium to achieve the desired final concentration (e.g., for 100 mg/L, add 1 mL of the 100 mg/mL stock to 1 L of medium).
-
Swirl the medium gently to ensure uniform distribution of the antibiotic before the agar solidifies.
-
Allow the medium to cool and solidify completely.
-
Protocol 3: In Vitro Rooting of Transgenic Shoots
-
Explant Preparation: Carefully excise well-developed, healthy transgenic shoots (typically 2-3 cm in length) that have been confirmed by selection or molecular analysis.
-
Inoculation: In a laminar flow hood, make a fresh cut at the base of each shoot and insert the cut end into the prepared rooting medium containing ticarcillin.
-
Incubation:
-
Seal the culture vessels.
-
Incubate the cultures in a growth chamber under a 16-hour light/8-hour dark photoperiod at 23-25°C.
-
-
Monitoring:
-
Observe the cultures regularly for signs of root development, which typically appear within 2-4 weeks.
-
Also, monitor for any signs of renewed Agrobacterium growth (cloudiness, film on the medium) or phytotoxicity (browning of tissue, lack of growth).
-
-
Acclimatization: Once a healthy root system has developed, the plantlets can be carefully removed from the medium, washed to remove any adhering agar, and transferred to soil for acclimatization in a greenhouse.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for generating transgenic plants, highlighting the rooting stage.
Signaling Pathway in Root Development
The hormonal balance, particularly the ratio of auxin to cytokinin, is crucial for root development. While ticarcillin's primary role is antibacterial, maintaining an optimal hormonal environment in the rooting medium is essential for success.
Caption: Simplified auxin-cytokinin antagonism in lateral root formation.
Troubleshooting and Considerations
-
Persistent Contamination: If Agrobacterium growth persists, consider increasing the ticarcillin concentration in increments of 50-100 mg/L. Alternatively, using a combination of antibiotics like ticarcillin and cefotaxime at lower individual concentrations may be more effective.
-
Poor or No Rooting: This is often a physiological issue rather than a direct effect of ticarcillin, unless concentrations are excessively high.
-
Optimize Auxin: Experiment with different auxins (IBA is often more effective than NAA for rooting) and concentrations.
-
Basal Salt Strength: Try using half-strength MS medium, as high salt concentrations can sometimes inhibit rooting.
-
Check Cytokinin Carryover: Ensure there is no carryover of cytokinins from the shoot multiplication medium, as they are generally inhibitory to root formation.
-
-
Signs of Phytotoxicity: If explants appear stressed (browning, necrosis, stunted growth), the ticarcillin concentration may be too high. Reduce the concentration or test an alternative antibiotic like cefotaxime, which is sometimes reported to be less phytotoxic.
-
Use of Clavulanic Acid: Agrobacterium strains can possess β-lactamase enzymes that degrade ticarcillin. The inclusion of clavulanic acid (as in Timentin®) protects ticarcillin from degradation and enhances its efficacy.
Troubleshooting & Optimization
Ticarcillin Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of ticarcillin in aqueous solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ticarcillin degradation in aqueous solutions?
A1: The primary mechanism of ticarcillin degradation in aqueous solution is the hydrolysis of the amide bond within the β-lactam ring.[1][2] This process renders the antibiotic inactive as the structural integrity of the β-lactam ring is essential for its antibacterial activity.[2][3] The hydrolysis is catalyzed by factors such as pH and temperature. Additionally, enzymes known as β-lactamases, produced by some bacteria, can enzymatically hydrolyze the β-lactam ring, leading to antibiotic resistance.[1][3][4][5]
Q2: What are the main factors that influence the stability of ticarcillin in an aqueous solution?
A2: The stability of ticarcillin in aqueous solutions is primarily influenced by pH and temperature.[6] Like other β-lactam antibiotics, ticarcillin's degradation rate is pH-dependent, with both acidic and alkaline conditions generally accelerating hydrolysis compared to a more neutral pH.[6][7] Increased temperature also significantly increases the rate of degradation.[6][8] The presence of certain buffers can also influence the hydrolysis rate.[9] For instance, a study on ceftazidime, another β-lactam, showed that formate, acetate, phosphate, and borate buffers accelerated hydrolysis.[9]
Q3: What are the known degradation products of ticarcillin?
A3: Upon degradation, ticarcillin can break down into several smaller molecules. Identified degradation products include Thiophene-2-Acetic acid and Thiophene-3-Acetic acid.[10] The hydrolysis of the β-lactam ring leads to the formation of antibiotically inactive penicilloic acid derivatives.[7]
Q4: How long is ticarcillin stable in different aqueous solutions at various temperatures?
A4: The stability of ticarcillin is highly dependent on the solution composition, concentration, and storage temperature. It is recommended to dissolve ticarcillin powder in water only immediately before use to prevent degradation.[3] Studies have shown that ticarcillin at a concentration of 10 mg/mL in total parenteral nutrient (TPN) solutions is stable for 24 hours.[11] However, at 20 mg/mL in the same solutions, it was found to be unstable.[11] In 0.9% NaCl injection packaged in AutoDose Infusion System bags, ticarcillin disodium (3 g/100 mL) exhibited a 7% loss after three days and a 14% loss after five days at 23°C.[12] When stored at 4°C, it showed less than 7% loss after 21 days, but a 12% loss after 30 days.[12] A stock solution of ticarcillin-clavulanic acid stored at -20°C maintained its efficacy for at least 12 months.[13]
Data on Ticarcillin Stability
Table 1: Stability of Ticarcillin Disodium in 0.9% NaCl in AutoDose Bags [12]
| Temperature | Time | Percent Loss |
| 23°C | 3 days | 7% |
| 23°C | 5 days | 14% |
| 4°C | 21 days | < 7% |
| 4°C | 30 days | 12% |
Table 2: Stability of Ticarcillin in Total Parenteral Nutrient (TPN) Solutions [11]
| Concentration | Time | Stability |
| 10 mg/mL | 24 hours | Stable |
| 20 mg/mL | At all tested times | Unstable |
Troubleshooting Guide
Q5: My ticarcillin solution seems to be degrading much faster than expected. What are the potential causes?
A5: Rapid degradation of ticarcillin can be attributed to several factors:
-
Improper pH: The pH of your aqueous solution may be too acidic or too alkaline, accelerating hydrolysis. The optimal pH for the stability of many β-lactam antibiotics is in the range of 4.5 to 6.5.[9]
-
High Temperature: Storage at elevated temperatures will significantly increase the degradation rate.[6] Ensure solutions are stored at recommended temperatures, typically refrigerated (2-8°C) or frozen.
-
Contamination: Bacterial contamination could introduce β-lactamases, leading to enzymatic degradation.[1][2] Ensure sterile techniques are used when preparing and handling solutions.
-
Incompatible Solution Components: Certain components in your solution, such as some buffers, may catalyze the degradation of ticarcillin.[9]
Q6: I am observing inconsistent results in my experiments using ticarcillin solutions prepared at different times. How can I ensure consistency?
A6: To ensure consistent results, it is crucial to standardize the preparation and handling of your ticarcillin solutions:
-
Fresh Preparation: Always prepare fresh solutions immediately before use whenever possible.[3]
-
Standardized Protocol: Use a consistent protocol for dissolving the ticarcillin powder, including the type of aqueous solution, final concentration, and mixing method.
-
Controlled Storage: If solutions must be stored, use a validated storage temperature and duration. For longer-term storage, freezing at -20°C or lower is generally recommended.[13]
-
Quality Control: Periodically check the concentration of your stock solutions using a stability-indicating method like HPLC to ensure they are within the acceptable range.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ticarcillin
This protocol provides a general framework for determining the concentration of ticarcillin in an aqueous solution over time. Specific parameters may need to be optimized for your equipment and experimental conditions.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve ticarcillin reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 2-200 µg/mL).[14]
-
-
Sample Preparation:
-
Prepare the ticarcillin solution to be tested in the desired aqueous matrix.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.[11]
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions (Example): [14]
-
Column: Beta-cyclodextrin column (e.g., Cyclobond I, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-16 mM ammonium acetate buffer (pH 6.0) (50:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the ticarcillin standard against its concentration.
-
Determine the concentration of ticarcillin in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of ticarcillin remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Ticarcillin degradation via β-lactam ring hydrolysis.
Caption: Experimental workflow for a ticarcillin stability study.
Caption: Troubleshooting decision tree for rapid ticarcillin degradation.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. Ticarcillin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ticarcillin | C15H16N2O6S2 | CID 36921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of penicillins in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological efficacy and stability of diluted ticarcillin-clavulanic acid in the topical treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a new HPLC method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bacterial Resistance to Ticarcillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bacterial resistance to ticarcillin in their experiments.
Frequently Asked Questions (FAQs)
My supposedly ticarcillin-susceptible bacterial strain is showing resistance in my experiment. What are the possible causes?
There are several potential reasons for this observation:
-
Contamination: Your culture may be contaminated with a resistant bacterium. It is crucial to re-streak the culture from the original stock to obtain a pure colony and repeat the experiment.
-
Spontaneous Mutation: Bacteria can develop resistance through spontaneous mutations.[1][2][3] This is a natural process that can be accelerated by selective pressure from antibiotics.[1]
-
Plasmid Acquisition: The susceptible strain may have acquired a plasmid carrying resistance genes from another bacterium.[2]
-
Incorrect Antibiotic Concentration: The ticarcillin solution may have been prepared incorrectly, or it may have degraded. It is advisable to prepare a fresh solution and verify its concentration.
-
Inducible Resistance: Some bacteria possess inducible resistance mechanisms, such as the AmpC β-lactamase, which are expressed at low levels but can be induced in the presence of a β-lactam antibiotic like ticarcillin.[4][5][6]
Why are my Minimum Inhibitory Concentration (MIC) results for ticarcillin inconsistent across replicates?
Inconsistent MIC results can be frustrating. Here are some common causes and solutions:
-
Inoculum Preparation: An uneven or incorrectly standardized inoculum is a primary source of variability. Ensure a homogenous bacterial suspension and standardize it to a 0.5 McFarland standard.[7]
-
Pipetting Errors: Inaccurate pipetting of the antibiotic or the bacterial suspension can lead to significant variations in the final concentrations. Calibrate your pipettes regularly.
-
Well-to-Well Contamination: Cross-contamination between wells of a microtiter plate can lead to erroneous growth in wells that should show inhibition.
-
Incomplete Solubilization: If the antimicrobial agent is not fully dissolved, its concentration will not be uniform across the wells.[7]
-
Incubation Conditions: Variations in temperature or incubation time can affect bacterial growth rates and, consequently, the MIC reading.
I am observing colonies within the zone of inhibition in my disk diffusion assay. What does this indicate?
The presence of colonies within the zone of inhibition can suggest a few possibilities:
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.
-
Contamination: The plate might be contaminated with a different, resistant bacterial species.
-
Spontaneous Mutants: The colonies could be spontaneous mutants that have arisen during incubation.
-
Inappropriate Medium: The Mueller-Hinton agar may not be at the correct pH or depth, affecting antibiotic diffusion. The recommended agar depth is 4.0 ± 0.5 mm.[8]
My ticarcillin-resistant strain is not showing resistance to the combination of ticarcillin and clavulanic acid. Why?
This is the expected outcome if the primary resistance mechanism is the production of β-lactamase enzymes. Clavulanic acid is a β-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting ticarcillin from degradation and restoring its antibacterial activity.[9]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of ticarcillin and ticarcillin in combination with clavulanic acid against various bacterial species. These values are indicative and can vary between strains.
Table 1: Ticarcillin MICs for Susceptible and Resistant Gram-Negative Bacilli
| Bacterial Species | Ticarcillin Susceptibility | Typical Ticarcillin MIC (µg/mL) |
| Escherichia coli | Susceptible | ≤ 16 |
| Escherichia coli | Resistant | > 64 |
| Klebsiella pneumoniae | Susceptible | ≤ 16 |
| Klebsiella pneumoniae | Resistant | > 64 |
| Proteus mirabilis | Susceptible | ≤ 16 |
| Proteus mirabilis | Resistant | > 64 |
| Pseudomonas aeruginosa | Susceptible | ≤ 64 |
| Pseudomonas aeruginosa | Resistant | > 128 |
Note: Interpretive criteria for susceptibility can vary based on the standardizing body (e.g., CLSI).[10][11]
Table 2: Effect of Clavulanic Acid on Ticarcillin MICs for Ticarcillin-Resistant Strains
| Bacterial Species | Ticarcillin MIC (µg/mL) | Ticarcillin + Clavulanic Acid (2 µg/mL) MIC (µg/mL) |
| Escherichia coli | ≥ 128 | 8 - 32 |
| Klebsiella pneumoniae | ≥ 128 | 16 - 64 |
| Proteus mirabilis | ≥ 128 | 4 - 16 |
| Staphylococcus aureus (β-lactamase positive) | > 256 | 0.5 - 2 |
Data compiled from multiple sources demonstrating the synergistic effect of clavulanic acid.[12][13]
Experimental Protocols
Protocol 1: Broth Microdilution for Ticarcillin MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
-
Prepare Ticarcillin Stock Solution: Prepare a stock solution of ticarcillin in an appropriate sterile solvent.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of ticarcillin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the ticarcillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of ticarcillin that completely inhibits visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion for Ticarcillin Susceptibility Testing
This protocol is a standard method for assessing bacterial susceptibility to antibiotics.[17][18]
-
Prepare Bacterial Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Ticarcillin Disks: Aseptically apply a ticarcillin-impregnated disk (typically 75 µg) to the surface of the inoculated agar plate. If testing the combination with a β-lactamase inhibitor, use a combination disk (e.g., ticarcillin 75 µg and clavulanic acid 10 µg).
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Compare the measured zone diameter to the interpretive charts provided by CLSI or other relevant bodies to determine if the bacterium is susceptible, intermediate, or resistant to ticarcillin.
Visualizations
Signaling Pathways and Workflows
Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.
Caption: A simplified pathway for porin (OprD) downregulation.
Caption: A logical workflow for troubleshooting unexpected ticarcillin resistance.
References
- 1. Antibiotic resistance: The challenges and some emerging strategies for tackling a global menace - PMC [pmc.ncbi.nlm.nih.gov]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. Abrupt changes in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae. | Semantic Scholar [semanticscholar.org]
- 5. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tmmedia.in [tmmedia.in]
- 9. Antibacterial activity of ticarcillin in the presence of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ticarcillin and ticarcillin-clavulanic acid susceptibility tests: error rates for disk tests with consecutively isolated members of the family Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ticarcillin and ticarcillin-clavulanic acid susceptibility tests: error rates for disk tests with consecutively isolated members of the family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [Effect of a ticarcillin-clavulanic acid (timentin) combination on bacteria resistant to ticarcillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. asm.org [asm.org]
- 18. chainnetwork.org [chainnetwork.org]
stability of ticarcillin at different temperatures and pH levels
This technical support center provides comprehensive guidance on the stability of ticarcillin for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Data on Ticarcillin Stability
The stability of ticarcillin, both alone and in combination with clavulanic acid, is influenced by temperature, pH, concentration, and the diluent used. The following tables summarize the available quantitative data to facilitate easy comparison.
Table 1: Stability of Reconstituted Ticarcillin/Clavulanic Acid Solution
| Concentration (Ticarcillin/Clavulanic Acid) | Storage Temperature | Stability Period |
| 200 mg/mL / 6.7 mg/mL | Room Temperature (21°C to 24°C) | 6 hours[1] |
| 200 mg/mL / 6.7 mg/mL | Refrigerated (4°C) | 72 hours[1] |
| 300 mg/mL / 10 mg/mL | Room Temperature (21°C to 24°C) | 6 hours |
| 300 mg/mL / 10 mg/mL | Refrigerated (4°C) | 72 hours |
Table 2: Stability of Ticarcillin/Clavulanic Acid in Intravenous Infusion Solutions
| Diluent | Concentration (Ticarcillin) | Storage Temperature | Stability Period |
| 0.9% NaCl (NS) or Lactated Ringer's (LR) | 10-100 mg/mL | Room Temperature (21°C to 24°C) | 24 hours[1] |
| 0.9% NaCl (NS) or Lactated Ringer's (LR) | 10-100 mg/mL | Refrigerated (4°C) | 7 days[1] |
| 0.9% NaCl (NS) or Lactated Ringer's (LR) | 10-100 mg/mL | Frozen (-18°C) | 30 days[1] |
| 5% Dextrose (D5W) | 10-100 mg/mL | Room Temperature (21°C to 24°C) | 24 hours[1] |
| 5% Dextrose (D5W) | 10-100 mg/mL | Refrigerated (4°C) | 3 days[1] |
| 5% Dextrose (D5W) | 10-100 mg/mL | Frozen (-18°C) | 7 days[1] |
Table 3: Effect of pH on Ticarcillin Stability in Mueller-Hinton Broth
| pH | Storage Temperature | Observation |
| 6.80 | 4°C, -10°C, -25°C, -70°C | Appeared to be more stable compared to pH 7.31[2] |
| 7.31 | 4°C, -10°C, -25°C, -70°C | Shows moderately rapid to rapid deterioration at each temperature except -70°C[2] |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving ticarcillin.
Q1: I'm seeing a loss of ticarcillin activity in my experiment. What could be the cause?
A1: Several factors could contribute to the loss of ticarcillin activity. Consider the following:
-
Temperature: Ticarcillin is susceptible to degradation at higher temperatures. Ensure your solutions are stored at the recommended temperatures (see Tables 1 & 2). For long-term storage, -70°C is recommended for beta-lactams.[2]
-
pH: The pH of your solution can significantly impact stability. Penicillins, in general, are more stable in slightly acidic to neutral pH and are susceptible to degradation in acidic and alkaline conditions. One study indicated that ticarcillin appeared more stable at pH 6.80 than at pH 7.31 in Mueller-Hinton broth.[2] Hydrolysis rates for beta-lactams are significantly greater under basic conditions.
-
Concentration: Higher concentrations of ticarcillin may affect its stability. For instance, in total parenteral nutrient (TPN) solutions, ticarcillin at 20 mg/mL was found to be unstable, while it was stable for 24 hours at 10 mg/mL.
-
Diluent: The type of diluent can influence stability. Ticarcillin is generally stable in 0.9% NaCl and Lactated Ringer's solution for longer periods under refrigeration compared to 5% Dextrose.[1]
-
Contamination: Contamination with beta-lactamase-producing microorganisms will lead to rapid degradation of ticarcillin.
Q2: My reconstituted ticarcillin solution has changed color. Is it still usable?
A2: A color change, such as darkening, can indicate a loss of potency, particularly of clavulanate potassium if you are using a combination product. It is recommended to discard solutions that show a distinct color change.
Q3: I need to store my ticarcillin stock solution for an extended period. What is the best method?
A3: For long-term storage of ticarcillin solutions, freezing is the recommended method. Storage at -70°C is preferable for beta-lactam antibiotics to maintain their stability.[2] When frozen at -18°C, ticarcillin in 0.9% NaCl or Lactated Ringer's solution is stable for up to 30 days.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Can I use a ticarcillin solution that has been frozen and thawed?
A4: Yes, a thawed solution of ticarcillin can be used. However, it is crucial to use it within a short period. Thawed solutions are generally stable for 8 hours at room temperature. Do not refreeze a solution that has been thawed.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for ticarcillin stability?
Q: How does temperature affect the degradation rate of ticarcillin?
A: Temperature has a significant impact on ticarcillin stability. As with most chemical reactions, the rate of degradation increases with temperature. Refrigeration (4°C) significantly extends the stability of reconstituted solutions and IV infusions compared to room temperature.[1] Freezing at -18°C or lower provides the longest stability.[1]
Q: Is there a difference in stability between ticarcillin alone and ticarcillin/clavulanic acid?
A: Most of the available stability data is for the combination product ticarcillin/clavulanic acid. While the stability of ticarcillin is the primary concern, the presence of clavulanic acid can also be a limiting factor, as it is also susceptible to degradation.
Q: What are the common degradation products of ticarcillin?
A: The primary degradation pathway for ticarcillin, like other beta-lactam antibiotics, is the hydrolysis of the beta-lactam ring. This results in the formation of inactive penicilloic acids.
Experimental Protocols
Protocol: Determining Ticarcillin Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of ticarcillin in a given solution.
1. Objective: To quantify the concentration of ticarcillin over time under specific storage conditions (temperature, pH, and diluent) to determine its stability.
2. Materials:
-
Ticarcillin reference standard
-
High-purity water
-
Solvents for mobile phase (e.g., acetonitrile, methanol, phosphate buffer)
-
The solution/diluent to be tested (e.g., 0.9% NaCl, D5W, specific buffer)
-
HPLC system with a UV detector
-
C18 analytical column
-
pH meter
-
Incubators/refrigerators/freezers set to the desired storage temperatures
3. Method:
-
Preparation of Standard Solutions: Prepare a stock solution of the ticarcillin reference standard in a suitable solvent. From this stock, prepare a series of calibration standards at different concentrations.
-
Preparation of Test Samples: Prepare solutions of ticarcillin in the desired diluent at the concentration to be tested.
-
Storage: Aliquot the test samples into appropriate containers and store them under the defined conditions (e.g., 4°C, 25°C, different pH values).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test sample. Dilute the sample if necessary to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase and flow rate. A common mobile phase for ticarcillin analysis is a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.
-
Set the UV detector to the wavelength of maximum absorbance for ticarcillin (typically around 220-230 nm).
-
Inject the calibration standards to generate a standard curve.
-
Inject the test samples.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of ticarcillin in each test sample at each time point.
-
Calculate the percentage of the initial ticarcillin concentration remaining at each time point.
-
Stability is often defined as the time at which the concentration of the active substance drops to 90% of its initial concentration (t90).
-
Workflow for Troubleshooting Ticarcillin Stability Issues
Caption: Troubleshooting workflow for ticarcillin stability.
References
Technical Support Center: Ticarcillin in Long-Term Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ticarcillin effectiveness in long-term experimental cultures.
Frequently Asked Questions (FAQs)
Q1: Why does ticarcillin seem to lose its effectiveness in my long-term cell culture?
There are two primary reasons for the decline in ticarcillin's efficacy over time: chemical instability and the development of bacterial resistance.
-
Chemical Instability: Ticarcillin, like other β-lactam antibiotics, is susceptible to degradation in culture media, especially at 37°C.[1][2] The β-lactam ring, crucial for its antibacterial activity, can be hydrolyzed, rendering the antibiotic inactive.[3] Studies show that significant degradation can occur within days.[4][5] It is recommended to dissolve powdered ticarcillin immediately before use to minimize degradation.[3]
-
Bacterial Resistance: If a low-level bacterial contamination is present, the continuous exposure to ticarcillin creates selective pressure for bacteria that can resist the antibiotic. The most common resistance mechanism is the production of β-lactamase enzymes, which inactivate ticarcillin.[3][6][7][8]
Q2: How stable is ticarcillin in aqueous solutions and culture media?
The stability of ticarcillin is dependent on temperature and storage conditions. Freshly prepared solutions are always recommended.
Data Presentation: Stability of Ticarcillin Solutions
The following tables summarize quantitative data on ticarcillin degradation from various studies.
Table 1: Chemical Stability of Ticarcillin Disodium (3 g/100 mL in 0.9% NaCl)
| Storage Temperature | Time | Percent Loss |
|---|---|---|
| 23°C | 3 Days | 7% |
| 23°C | 5 Days | 14% |
| 4°C | 21 Days | < 7% |
| 4°C | 30 Days | 12% |
Table 2: Stability of Ticarcillin Stock Solutions
| Storage Temperature | Time | Stability Assessment |
|---|---|---|
| -20°C | 12 Months | Efficacy maintained |
| 4°C | 6-9 Months | Efficacy maintained |
Source: Based on a study of Timentin® (ticarcillin-clavulanic acid) stock solution.[9]
A study on ticarcillin degradation in plant culture media noted that the concentration of its metabolites peaked on the 14th day, indicating substantial degradation of the parent compound within this timeframe.[10]
Q3: What are the mechanisms of bacterial resistance to ticarcillin?
Bacteria have evolved several ways to resist β-lactam antibiotics like ticarcillin.
-
Enzymatic Degradation: This is the most significant mechanism of resistance.[7] Bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of ticarcillin, inactivating the antibiotic before it can reach its target.[3][6][8]
-
Alteration of Target Site: Bacteria can modify the structure of their Penicillin-Binding Proteins (PBPs), which are the targets of ticarcillin. This alteration reduces the binding affinity of the antibiotic, rendering it less effective.[6][7][11]
-
Reduced Permeability: Gram-negative bacteria can change the structure or number of porin channels in their outer membrane.[6] This restricts ticarcillin's entry into the cell, preventing it from reaching the PBPs in the periplasmic space.[7][11]
Mandatory Visualization: Ticarcillin Action and Resistance
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gulhanemedj.org [gulhanemedj.org]
- 3. Ticarcillin - Wikipedia [en.wikipedia.org]
- 4. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 9. Biological efficacy and stability of diluted ticarcillin-clavulanic acid in the topical treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infectionsinsurgery.org [infectionsinsurgery.org]
Technical Support Center: Overcoming Beta-Lactamase Activity Against Ticarcillin
This guide is designed for researchers, scientists, and drug development professionals encountering bacterial resistance to ticarcillin due to beta-lactamase activity. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and supporting data to navigate common challenges in the lab.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My experiment shows that ticarcillin is ineffective against my bacterial isolate. What is the most likely cause and the immediate next step?
Answer: The most common reason for ticarcillin's ineffectiveness is the production of beta-lactamase enzymes by the bacteria.[1][2][3] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[2][4]
Your immediate next step is to test the efficacy of ticarcillin in combination with a beta-lactamase inhibitor. The most common combination is ticarcillin-clavulanic acid (often known by the brand name Timentin®).[3] Clavulanic acid is a mechanism-based inhibitor that binds to and inactivates many types of beta-lactamases, thereby protecting ticarcillin from degradation.[4][5]
Question: I've tested a ticarcillin-clavulanate combination, but the resistance persists. What are the possible reasons for this?
Answer: If a ticarcillin-clavulanate combination is not effective, several mechanisms could be responsible:
-
Expression of an Inhibitor-Resistant Beta-Lactamase: The bacteria may produce a beta-lactamase that is not effectively inhibited by clavulanic acid. This includes certain Class A enzymes, many Class C (AmpC) cephalosporinases, and virtually all Class B metallo-beta-lactamases and Class D carbapenemases.[1][5]
-
Induction of AmpC Beta-Lactamases: In some bacteria, such as Pseudomonas aeruginosa, clavulanic acid can act as an inducer of chromosomally encoded AmpC beta-lactamases.[6][7] This increased enzyme production can overwhelm the inhibitor and lead to ticarcillin degradation, a phenomenon that can sometimes be observed as antagonism.[6][7]
-
Alternative Resistance Mechanisms: Resistance may not be due to beta-lactamases at all, or it could be a combination of factors. Other common mechanisms include:
-
Reduced Permeability: Changes or loss of outer membrane porin channels can restrict ticarcillin's entry into the bacterial cell.[8][9] This mechanism is not overcome by the addition of clavulanate.[3]
-
Efflux Pumps: The bacteria may actively pump the antibiotic out of the cell using efflux systems like the Resistance-Nodulation-Cell Division (RND) family of transporters.[8][9][10][11]
-
Altered Penicillin-Binding Proteins (PBPs): Mutations in the target PBPs can reduce ticarcillin's binding affinity, rendering it less effective.[3][8]
-
Question: How can I experimentally differentiate between beta-lactamase production and other resistance mechanisms like porin loss or efflux pumps?
Answer: A multi-step experimental approach can help elucidate the primary resistance mechanism:
-
Confirm Beta-Lactamase Production: Perform a direct test for beta-lactamase activity using a chromogenic substrate like nitrocefin. A positive result (a rapid color change) confirms the presence of the enzyme.
-
Compare MICs with Different Inhibitors: Test the isolate's susceptibility to ticarcillin combined with different beta-lactamase inhibitors. For example, tazobactam has a different inhibitory profile than clavulanic acid and may be more effective against certain enzymes.[4][12] Newer, broad-spectrum inhibitors like avibactam could also be used to probe for the presence of more complex beta-lactamases.[5]
-
Use an Efflux Pump Inhibitor (EPI): Perform Minimum Inhibitory Concentration (MIC) testing with and without a known EPI, such as Phe-Arg β-naphthylamide (PAβN). A significant reduction in the ticarcillin MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.
-
Analyze Outer Membrane Proteins (OMPs): Porin loss can be investigated by extracting and analyzing the bacterial OMPs using SDS-PAGE. Comparing the protein profile of your resistant isolate to a susceptible reference strain can reveal the absence of specific porin bands.
Below is a logical workflow to troubleshoot resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ticarcillin and clavulanic acid?
A1: Ticarcillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). Beta-lactamase enzymes produced by resistant bacteria hydrolyze the amide bond in ticarcillin's β-lactam ring, inactivating it. Clavulanic acid is a β-lactamase inhibitor. It forms a stable, covalent acyl-enzyme intermediate with the beta-lactamase, which prevents it from destroying ticarcillin.[4]
Q2: Which classes of beta-lactamases are most relevant for ticarcillin resistance?
A2: Ticarcillin is susceptible to hydrolysis by a wide range of beta-lactamases. The most common are the Class A plasmid-mediated enzymes, such as TEM-1 and SHV-1.[13][14] While clavulanic acid is a potent inhibitor of many Class A enzymes, some extended-spectrum β-lactamases (ESBLs) and inhibitor-resistant variants can pose a challenge.[5][14] Class C (AmpC) and Class D enzymes are also capable of hydrolyzing ticarcillin and are generally poorly inhibited by clavulanic acid.[1][5]
Q3: Are there standard breakpoints for interpreting ticarcillin susceptibility tests?
A3: Yes, organizations like the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) publish and recognize interpretive criteria (breakpoints) for antimicrobial susceptibility testing.[15][16][17][18] These breakpoints, given as MIC values (in µg/mL), categorize an isolate as Susceptible, Intermediate, or Resistant. It is critical to follow the most current guidelines from these organizations, as breakpoints can be updated.[17][19] For ticarcillin/clavulanic acid, testing is typically performed with a fixed concentration of clavulanic acid.
Q4: Can the level of beta-lactamase expression affect the efficacy of an inhibitor?
A4: Yes, absolutely. The amount of beta-lactamase produced by an isolate is a critical factor.[20] High levels of enzyme production (hyperproduction) can saturate the inhibitor, allowing enough free enzyme to remain to hydrolyze the antibiotic. This is why quantitative results (e.g., MICs) are more informative than qualitative tests alone.[20]
Data Presentation
Table 1: Comparative MICs of Ticarcillin vs. Ticarcillin-Clavulanate
This table summarizes the Minimum Inhibitory Concentrations (MICs) for ticarcillin alone and in combination with clavulanic acid against various bacterial species. A significant drop in the MIC for the combination indicates that resistance is mediated by a clavulanate-susceptible beta-lactamase.
| Organism | Beta-Lactamase Type | Ticarcillin MIC (µg/mL) | Ticarcillin-Clavulanate MIC (µg/mL) | Fold Reduction | Reference |
| E. coli (Resistant Group) | SHV-type ESBL | >512 | 2 | >256 | [21] |
| E. coli (Susceptible Group) | SHV-type ESBL | 256 | 1 | 256 | [21] |
| P. aeruginosa (Clinical Isolate 1) | AmpC (inducible) | 16 | 16 | 1 | [6] |
| P. aeruginosa (Clinical Isolate 2) | AmpC (inducible) | 32 | 16 | 2 | [6] |
| Haemophilus spp. | Beta-lactamase producer | - | 1-4 | - | [22] |
| E. faecalis | Beta-lactamase producer | - | 2-16 | - | [22] |
Note: Ticarcillin-clavulanate MICs are often reported based on the ticarcillin component.
Table 2: Inhibitory Activity of Clavulanic Acid and Tazobactam
This table presents the 50% inhibitory concentrations (IC₅₀) for clavulanic acid and tazobactam against common Class A beta-lactamases. Lower values indicate higher potency.
| Beta-Lactamase | Inhibitor | IC₅₀ (µM) | Reference |
| OXA-48 | Clavulanic Acid | 6 | [23] |
| OXA-48 | Tazobactam | 1.8 | [23] |
| TEM-1 | Clavulanic Acid | ~0.13 | [24] |
| TEM-1 | Tazobactam | ~0.04 | [24] |
| SHV-1 | Clavulanic Acid | - | - |
| SHV-1 | Tazobactam | - | - |
Note: IC₅₀ values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol details how to determine the Minimum Inhibitory Concentration (MIC) of ticarcillin with and without a beta-lactamase inhibitor, following general CLSI guidelines.[15][17]
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Ticarcillin and clavulanic acid analytical powders
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This suspension should be used within 15 minutes.
-
Antibiotic Dilution:
-
Create serial two-fold dilutions of ticarcillin in CAMHB across the wells of a microtiter plate.
-
For the combination plate (ticarcillin-clavulanate), first add clavulanic acid to the CAMHB to achieve a constant final concentration (e.g., 2 µg/mL) in all wells before preparing the ticarcillin dilutions.
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add this final inoculum to each well.
-
Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of ticarcillin that shows no visible bacterial growth.
Protocol 2: Nitrocefin-Based Beta-Lactamase Activity Assay
This is a rapid, qualitative assay to confirm the presence of beta-lactamase activity.[25][26] Hydrolysis of the chromogenic cephalosporin, nitrocefin, results in a distinct color change from yellow to red.[25]
Materials:
-
Nitrocefin solution (typically 0.5 to 1.0 mg/mL)[25]
-
Sterile loop or applicator stick
-
Bacterial colonies from a fresh culture plate
Procedure (Slide Method):
-
Preparation: Place one drop of nitrocefin solution onto a clean glass slide.[25]
-
Inoculation: Using a sterile loop, pick several well-isolated colonies of the test organism and smear them into the drop of nitrocefin.
-
Observation: Observe for a color change.
-
Interpretation:
References
- 1. mdpi.com [mdpi.com]
- 2. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase at Physiologically Relevant Concentrations and Antagonizes the Antibacterial Activity of Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clavulanate induces expression of the Pseudomonas aeruginosa AmpC cephalosporinase at physiologically relevant concentrations and antagonizes the antibacterial activity of ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Efflux Pumps, Porins, and β-Lactamases to Multidrug Resistance in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of efflux pumps, porins, and β-lactamases to multidrug resistance in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idstewardship.com [idstewardship.com]
- 13. A Review of SHV Extended-Spectrum β-Lactamases: Neglected Yet Ubiquitous - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 17. iacld.com [iacld.com]
- 18. chainnetwork.org [chainnetwork.org]
- 19. clsi.org [clsi.org]
- 20. Susceptibility of Escherichia coli isolates with TEM-1 beta-lactamase to combinations of BRL42715, tazobactam or clavulanate with piperacillin or amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diversification of Escherichia coli Expressing an SHV-Type Extended-Spectrum β-Lactamase (ESBL) during a Hospital Outbreak: Emergence of an ESBL-Hyperproducing Strain Resistant to Expanded-Spectrum Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. toku-e.com [toku-e.com]
- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Ticarcillin Stability in Growth Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of light on ticarcillin stability in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is ticarcillin in growth media?
Ticarcillin, a member of the β-lactam class of antibiotics, is known to be unstable in aqueous solutions, including cell culture media. Its stability is significantly influenced by several factors, including the pH of the medium, temperature, and exposure to light. Degradation of ticarcillin can lead to a loss of antibacterial activity, potentially compromising experimental results that rely on its efficacy.
Q2: What is the primary cause of ticarcillin degradation in growth media?
The primary cause of ticarcillin degradation in solution is the hydrolysis of the β-lactam ring. This process is accelerated by factors such as higher temperatures, non-optimal pH, and exposure to light. Light, particularly in the UV spectrum, can provide the energy to catalyze the degradation process, a phenomenon known as photodegradation.
Q3: How does the composition of the growth medium affect ticarcillin stability?
Different growth media have varying compositions, including different buffer systems, pH levels, and metal ion concentrations, all of which can influence the rate of ticarcillin degradation. For instance, the presence of certain salts can catalyze the hydrolysis of the β-lactam ring. Therefore, the stability of ticarcillin can differ between media like RPMI-1640 and DMEM.
Q4: Can I pre-mix ticarcillin into my growth media and store it?
It is generally not recommended to store growth media containing ticarcillin for extended periods, especially if it will be exposed to light. To ensure consistent and effective antibiotic activity, it is best practice to add freshly prepared ticarcillin solution to the media immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or bacterial contamination despite using ticarcillin. | Ticarcillin may have degraded due to improper storage or handling, leading to sub-optimal concentrations. | Prepare fresh ticarcillin stock solutions and add them to the media immediately before each experiment. Ensure the stock solution is stored protected from light and at the recommended temperature. |
| Precipitate forms after adding ticarcillin to the media. | The concentration of ticarcillin may be too high, or there may be an incompatibility with a component of the media at the storage temperature. | Prepare a fresh stock solution at a lower concentration. Ensure the media is at room temperature or 37°C before adding the ticarcillin solution. |
| Noticeable change in the color of the media after adding ticarcillin and exposing it to light. | This could be an indicator of ticarcillin degradation and the formation of chromophoric degradation products. | Minimize light exposure to the media containing ticarcillin. Use amber or light-blocking containers for media preparation and storage. |
Quantitative Data on Ticarcillin Stability
While specific comparative studies on the photodegradation of ticarcillin in different growth media are limited, the following table provides an illustrative example based on the known instability of β-lactam antibiotics. This data should be considered hypothetical and is intended to highlight the expected trends.
| Growth Medium | Light Condition | Incubation Time (hours) | Ticarcillin Remaining (%) |
| RPMI-1640 | Dark (Control) | 24 | 95% |
| RPMI-1640 | Ambient Light | 24 | 70% |
| RPMI-1640 | Direct Light | 24 | 45% |
| DMEM | Dark (Control) | 24 | 92% |
| DMEM | Ambient Light | 24 | 65% |
| DMEM | Direct Light | 24 | 40% |
Note: This table illustrates the potential impact of light on ticarcillin stability. Actual degradation rates will vary depending on the specific experimental conditions (light intensity, temperature, initial concentration).
Experimental Protocols
Protocol for Assessing Ticarcillin Photostability in Growth Media
This protocol outlines a general method for quantifying the impact of light on ticarcillin stability in a specific growth medium.
1. Materials:
- Ticarcillin disodium salt
- Sterile growth medium of choice (e.g., RPMI-1640, DMEM)
- Sterile, transparent, and amber-colored containers (e.g., 15 mL conical tubes)
- Calibrated light source with a known spectrum and intensity (e.g., fluorescent light bank)
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Incubator
2. Procedure:
- Preparation of Ticarcillin Stock Solution: Prepare a concentrated stock solution of ticarcillin in a suitable sterile solvent (e.g., water or PBS).
- Preparation of Media Samples: Add the ticarcillin stock solution to the growth medium to achieve the desired final concentration.
- Sample Aliquoting: Aliquot the ticarcillin-containing medium into both transparent and amber-colored containers. The amber containers will serve as the dark control.
- Light Exposure: Place the transparent containers under the calibrated light source for a defined period. Place the amber containers in the same environment but shielded from light.
- Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), collect aliquots from both the light-exposed and dark control samples.
- Quantification of Ticarcillin: Analyze the concentration of remaining active ticarcillin in each sample. This can be done using various methods, such as HPLC (the gold standard for stability studies) or a microbiological assay.
- Data Analysis: Compare the concentration of ticarcillin in the light-exposed samples to the dark controls at each time point to determine the rate of photodegradation.
Visualizations
Caption: Workflow for assessing ticarcillin photostability.
Caption: Factors influencing ticarcillin degradation.
Technical Support Center: Managing Ticarcillin-Induced Necrosis in Plant Explants
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering necrosis in plant explants following treatment with ticarcillin.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to ticarcillin use in plant tissue culture, particularly in the context of Agrobacterium-mediated transformation.
Frequently Asked Questions (FAQs)
Q1: What is causing the browning and necrosis of my plant explants after co-cultivation with Agrobacterium and treatment with ticarcillin?
A1: Necrosis in plant explants post-Agrobacterium co-cultivation can be multifactorial. While the stress of the transformation process itself can contribute, ticarcillin, a β-lactam antibiotic commonly used to eliminate Agrobacterium, is a frequent cause of phytotoxicity. Ticarcillin can degrade into compounds that exhibit auxin-like activity, similar to 2,4-D, which can be toxic to plant tissues at certain concentrations, leading to cell death and necrosis. Additionally, the explants may be experiencing oxidative stress from the wounding process and the pathogenic interaction, which ticarcillin can exacerbate.
Q2: My explants are showing signs of necrosis even at low concentrations of ticarcillin. What could be the issue?
A2: Several factors could be at play:
-
Plant Species Sensitivity: Your specific plant species or even cultivar may be highly sensitive to ticarcillin.
-
Explant Health: The physiological state of the explants is crucial. Stressed or unhealthy explants are more susceptible to antibiotic-induced necrosis.
-
Media Composition: Components in your culture medium could be interacting with the ticarcillin, potentially increasing its phytotoxicity.
-
Degradation: Ticarcillin solutions, especially if not freshly prepared or stored properly, can degrade, increasing the concentration of phytotoxic byproducts.
Q3: Are there any visual indicators that ticarcillin is the primary cause of necrosis?
A3: While not definitive, necrosis that begins at the wounded edges of the explant and spreads, particularly after the introduction of ticarcillin to the medium, is a strong indicator of phytotoxicity. If you observe this browning effect consistently in correlation with ticarcillin application and it is less severe in control plates without the antibiotic (but with sterile explants), ticarcillin is a likely culprit.
Troubleshooting Common Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Widespread Browning and Death of Explants | High concentration of ticarcillin or high sensitivity of the plant species. | 1. Reduce Ticarcillin Concentration: Titrate the concentration of ticarcillin to the minimum effective level required to control Agrobacterium. 2. Switch Antibiotics: Consider replacing ticarcillin with a less phytotoxic alternative like cefotaxime or carbenicillin. 3. Conduct a Phytotoxicity Test: Before your main experiment, test a range of antibiotic concentrations on your explants to determine the toxicity threshold. |
| Necrosis at the Edges of Explants | Localized phytotoxicity from ticarcillin and/or oxidative stress from wounding. | 1. Use Antioxidants: Incorporate antioxidants such as silver nitrate (AgNO₃), ascorbic acid, or polyvinylpyrrolidone (PVP) into the culture medium to mitigate oxidative stress. 2. Delayed Antibiotic Application: Allow a brief recovery period for the explants on a hormone-free medium after co-cultivation before transferring them to a medium with ticarcillin. |
| Poor Regeneration and Callus Growth | Sub-lethal phytotoxic effects of ticarcillin are inhibiting cell division and differentiation. | 1. Optimize Antibiotic Combination: If using multiple antibiotics (e.g., for selection), test for synergistic phytotoxic effects. 2. Alternative Agrobacterium Control: Explore non-antibiotic methods for controlling Agrobacterium overgrowth, such as using specific strains that are less virulent post-transformation. |
| Agrobacterium Overgrowth Despite Ticarcillin Use | Ticarcillin concentration is too low, or the Agrobacterium strain is resistant. | 1. Confirm MIC: Determine the Minimum Inhibitory Concentration (MIC) of ticarcillin for your specific Agrobacterium strain. 2. Combine Antibiotics: Consider using a combination of ticarcillin and another antibiotic with a different mode of action, being mindful of potential synergistic phytotoxicity. |
Quantitative Data Summary
The following tables summarize comparative data on the effects of different antibiotics on plant tissue culture.
Table 1: Comparison of Ticarcillin and Cefotaxime on Necrosis and Regeneration
| Plant Species | Antibiotic & Concentration | Necrosis Rate (%) | Regeneration Frequency (%) | Reference |
| Nicotiana tabacum (Tobacco) | Ticarcillin (500 mg/L) | 45% | 30% | Hypothetical Data |
| Nicotiana tabacum (Tobacco) | Cefotaxime (500 mg/L) | 15% | 75% | Hypothetical Data |
| Arabidopsis thaliana | Ticarcillin (250 mg/L) | 30% | 50% | Hypothetical Data |
| Arabidopsis thaliana | Cefotaxime (250 mg/L) | 10% | 85% | Hypothetical Data |
Detailed Experimental Protocols
Protocol 1: Reducing Necrosis with Cefotaxime as a Ticarcillin Alternative
This protocol outlines the substitution of ticarcillin with cefotaxime for the control of Agrobacterium in a typical transformation workflow.
-
Prepare Stock Solutions:
-
Prepare a 250 mg/mL stock solution of cefotaxime in sterile distilled water.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Co-cultivation:
-
Perform your standard Agrobacterium-mediated transformation and co-cultivation of explants.
-
-
Washing Step:
-
After co-cultivation, wash the explants three times in sterile liquid culture medium to remove excess Agrobacterium.
-
-
Selection and Regeneration Medium:
-
Prepare your standard plant regeneration/selection medium.
-
After autoclaving and cooling the medium to approximately 50-55°C, add the cefotaxime stock solution to a final concentration of 250-500 mg/L. The optimal concentration should be determined empirically for your plant species.
-
Also, add your selection agent (e.g., kanamycin, hygromycin) at this stage.
-
-
Culture and Subculture:
-
Culture the explants on the cefotaxime-containing medium.
-
Subculture the explants to fresh medium every 2-3 weeks, maintaining the cefotaxime concentration for at least the first two subcultures to ensure complete elimination of Agrobacterium.
-
Protocol 2: Application of Silver Nitrate to Mitigate Oxidative Stress and Necrosis
This protocol describes the use of silver nitrate (AgNO₃) as an antioxidant to reduce necrosis.
-
Prepare Stock Solution:
-
Prepare a 1 mg/mL stock solution of silver nitrate in sterile distilled water.
-
Store the solution in a light-proof container at 4°C. Silver nitrate is light-sensitive.
-
-
Medium Preparation:
-
Prepare your desired plant culture medium.
-
After autoclaving and cooling the medium to 50-55°C, add the silver nitrate stock solution to a final concentration of 5-10 mg/L.
-
Add other heat-labile components like antibiotics at this time.
-
-
Explant Culture:
-
Place the explants, after the co-cultivation and washing steps, onto the medium supplemented with silver nitrate.
-
-
Observation and Subculture:
-
Monitor the explants for signs of necrosis.
-
Subculture as required, typically every 2-3 weeks. The inclusion of silver nitrate may only be necessary for the initial recovery and regeneration phases.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Ticarcillin-Induced Necrosis
A flowchart for troubleshooting necrosis in plant explants.
Diagram 2: Proposed Mechanism of Ticarcillin Phytotoxicity and Mitigation
Pathway of ticarcillin-induced necrosis and intervention points.
Technical Support Center: Contamination Control in Plant Tissue Culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contamination in their experiments, specifically when ticarcillin is ineffective.
Frequently Asked Questions (FAQs)
Q1: Why is ticarcillin no longer controlling bacterial contamination in my cultures?
A1: The most common reason for ticarcillin failure is the presence of bacteria that produce β-lactamase enzymes. These enzymes degrade β-lactam antibiotics like ticarcillin, rendering them ineffective. This resistance can be inherent to the contaminating bacterial species or acquired through genetic exchange.
Q2: What are the immediate steps I should take if I observe ticarcillin-resistant contamination?
A2: Immediately quarantine the contaminated cultures to prevent cross-contamination. Document the appearance of the contamination (e.g., color, morphology) and the plant species affected. If possible, isolate and identify the contaminating bacterium to guide the selection of an effective alternative antibiotic.
Q3: Are there non-antibiotic methods to control contamination?
A3: Yes, prevention is the most effective strategy. This includes:
-
Strict Aseptic Technique: Review and reinforce sterile handling procedures in the laboratory.[1][2]
-
Source Material Quality: Use explants from healthy, disease-free mother plants.
-
Effective Sterilization: Ensure proper sterilization of media, instruments, and the workspace.[1][2]
-
Plant Preservative Mixture (PPM™): Consider incorporating a broad-spectrum biocide like PPM™ into the culture medium as a preventative measure.[1]
-
Silver Nanoparticles: Some studies suggest the use of silver nanoparticles as a disinfectant for explants.[3]
Troubleshooting Guides
Issue: Bacterial contamination persists despite the use of ticarcillin.
Cause: The contaminating bacterium is likely producing β-lactamases, enzymes that inactivate ticarcillin.
Solution:
-
Identify the Contaminant: If possible, have the contaminating bacterium identified. Knowing whether it is Gram-positive or Gram-negative will help in selecting a more effective antibiotic.[4]
-
Switch to a β-lactamase Resistant Antibiotic:
-
Timentin™: This is a common and effective alternative. It combines ticarcillin with clavulanic acid, a β-lactamase inhibitor. The clavulanic acid protects ticarcillin from degradation, allowing it to act on the bacteria.
-
Carbenicillin and Cefotaxime: These are other β-lactam antibiotics that can be effective against a broad spectrum of bacteria.[][6][7] They are often used in combination.
-
-
Perform Antibiotic Susceptibility Testing: This is the most reliable way to determine the most effective antibiotic and its optimal concentration for your specific contaminant.
Issue: The alternative antibiotic is causing damage to the plant tissue (phytotoxicity).
Cause: Many antibiotics can have detrimental effects on plant cell growth, differentiation, and regeneration.[6] Phytotoxicity is species-dependent and concentration-dependent.[8]
Solution:
-
Optimize Antibiotic Concentration: Conduct a dose-response experiment to find the minimum inhibitory concentration (MIC) of the antibiotic that controls the contamination while minimizing damage to the plant tissue.
-
Test Different Antibiotics: Different plant species have varying sensitivities to different antibiotics.[9] If one antibiotic is too phytotoxic, test another from the recommended list. For example, some studies have found carbenicillin to be less phytotoxic than cefotaxime for certain species.[8]
-
Limit Exposure Time: Instead of continuous exposure, try a short-term, high-concentration "pulse" treatment to eliminate the bacteria, followed by transfer to an antibiotic-free medium.
-
Consider Non-antibiotic Approaches: If phytotoxicity remains an issue, focus on improving aseptic techniques and using preventative measures like PPM™.[1]
Quantitative Data Summary
The following table summarizes recommended concentrations for alternative antibiotics to control bacterial contamination in plant tissue culture. Note that the optimal concentration can vary significantly depending on the plant species, the specific contaminant, and the experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Antibiotic | Class | Spectrum of Activity | Typical Concentration Range (mg/L) | Notes on Phytotoxicity |
| Timentin™ | β-lactam + β-lactamase inhibitor | Broad spectrum, particularly effective against many Gram-negative bacteria | 100 - 500 | Generally considered to have low phytotoxicity in many plant species. |
| Carbenicillin | β-lactam | Primarily Gram-negative bacteria | 250 - 1000 | Can be phytotoxic at higher concentrations, affecting regeneration and rooting in some species.[][9][10] |
| Cefotaxime | β-lactam | Broad spectrum, effective against many Gram-negative and some Gram-positive bacteria | 100 - 500 | Phytotoxicity varies by species; can sometimes have hormone-like effects.[][6][10] |
| Vancomycin | Glycopeptide | Primarily Gram-positive bacteria | 50 - 250 | Can be phytotoxic, with effects varying by plant species and concentration.[11][12] |
| Streptomycin | Aminoglycoside | Broad spectrum, particularly effective against Gram-negative bacteria | 10 - 100 | Can be phytotoxic, especially to chloroplasts, leading to bleaching of tissues. |
| Kanamycin | Aminoglycoside | Broad spectrum | 50 - 200 | Often used as a selection agent in genetic transformation; can inhibit growth and regeneration. |
| Tetracycline | Tetracycline | Broad spectrum | 10 - 50 | Can be phytotoxic and may inhibit protein synthesis in both bacteria and plant organelles.[13] |
Experimental Protocols
Protocol: Antibiotic Susceptibility Testing for Plant Tissue Culture Contaminants (Disk Diffusion Method)
This protocol outlines a method to determine the sensitivity of a bacterial contaminant to various antibiotics.
Materials:
-
Contaminated plant tissue culture
-
Sterile petri dishes
-
General-purpose bacterial growth medium (e.g., Luria-Bertani (LB) agar or Nutrient Agar)
-
Sterile swabs
-
Commercially available antibiotic disks (with known concentrations)
-
Forceps
-
Incubator
-
Parafilm or laboratory tape
Procedure:
-
Isolate the Contaminant:
-
Under sterile conditions, take a small sample of the bacterial slime or cloudy medium from the contaminated culture using a sterile loop or pipette tip.
-
Streak the sample onto a petri dish containing a general-purpose bacterial growth medium to obtain isolated colonies.
-
Incubate at an appropriate temperature (e.g., 28-37°C) until single colonies are visible.
-
-
Prepare the Bacterial Lawn:
-
Select a single, well-isolated bacterial colony from the plate.
-
Inoculate a tube of sterile liquid broth (e.g., LB broth) with the colony.
-
Incubate the broth culture until it becomes turbid, indicating bacterial growth.
-
Dip a sterile swab into the turbid broth and squeeze out any excess liquid against the inside of the tube.
-
Evenly streak the swab over the entire surface of a new agar plate to create a uniform "lawn" of bacteria.
-
-
Apply Antibiotic Disks:
-
Using sterile forceps, place the antibiotic disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure it adheres to the agar.
-
Space the disks far enough apart to prevent the zones of inhibition from overlapping.
-
-
Incubation and Interpretation:
-
Seal the plate with parafilm and incubate it upside down at the appropriate temperature for 24-48 hours.
-
After incubation, observe the plate for zones of inhibition – clear areas around the antibiotic disks where bacteria have not grown.
-
Measure the diameter of the zone of inhibition for each antibiotic. A larger diameter indicates greater sensitivity of the bacteria to that antibiotic.
-
Compare the zone diameters to the manufacturer's guidelines to determine if the bacterium is sensitive, intermediate, or resistant to each antibiotic.
-
Visualizations
Caption: Decision workflow for selecting an alternative antibiotic.
Caption: Mechanism of β-lactamase resistance and inhibition.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. actabotanica.org [actabotanica.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A method for eliminating bacterial contamination from in vitro moss cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. botanyjournals.com [botanyjournals.com]
Validation & Comparative
Ticarcillin vs. Cefotaxime: A Comparative Guide for Plant Tissue Culture
For researchers, scientists, and drug development professionals navigating the critical step of bacterial decontamination in plant tissue culture, the choice of antibiotic is paramount. This guide provides an objective comparison of two commonly used antibiotics, ticarcillin and cefotaxime, for the elimination of Agrobacterium tumefaciens and their subsequent effects on plant regeneration. The information presented is supported by experimental data to aid in the selection of the most appropriate agent for your specific research needs.
The introduction of foreign genes into plants via Agrobacterium-mediated transformation is a cornerstone of modern plant biotechnology. However, the persistence of Agrobacterium post-transformation can be detrimental to the health and development of the explants. Antibiotics are therefore essential to eliminate the bacteria, but their use must be carefully balanced to avoid phytotoxic effects that can inhibit plant tissue growth and regeneration. Ticarcillin, often used in combination with clavulanic acid as Timentin, and cefotaxime are two β-lactam antibiotics widely employed for this purpose.
Performance Comparison: Ticarcillin vs. Cefotaxime
Experimental evidence suggests that both ticarcillin and cefotaxime are effective in controlling Agrobacterium growth, but they can have significantly different impacts on plant regeneration, with effects varying by plant species and the specific experimental conditions.
Agrobacterium Elimination Efficacy
Both antibiotics are generally effective at controlling Agrobacterium overgrowth. Ticarcillin, particularly when combined with the β-lactamase inhibitor clavulanic acid, shows high efficacy against a broad range of bacteria.[1] Cefotaxime is also a broad-spectrum antibiotic effective against gram-negative bacteria like Agrobacterium.[][3] The optimal concentration for bacterial elimination without significant harm to the plant tissue is a critical parameter that needs to be determined empirically for each plant species and transformation system.
Phytotoxicity and Effects on Regeneration
The choice between ticarcillin and cefotaxime often comes down to their effects on plant tissue health and regeneration. Several studies have indicated that cefotaxime can have inhibitory effects on shoot and root development in some plant species.[4][5] In contrast, ticarcillin is often reported to be less phytotoxic and, in some cases, has been observed to promote callus growth and shoot regeneration.[4][6] This beneficial effect is thought to be due to the breakdown of ticarcillin into thiophene acetic acid (TAA), a compound that exhibits auxin-like activity.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a comparative overview of ticarcillin and cefotaxime performance in different plant species.
Table 1: Comparison of Agrobacterium Elimination and Regeneration Efficiency
| Plant Species | Antibiotic | Concentration (mg/L) | Agrobacterium Elimination | Regeneration/Growth Effects | Reference |
| Durum Wheat | Ticarcillin, Cefotaxime, Carbenicillin (in combination) | 50 each | Effective | Higher callus weight gain (21.73 mg), 80% plant regeneration, 66.12% germination rate | [9] |
| Durum Wheat | Single antibiotic | 200-250 | Effective | Lower regeneration and germination rates compared to the combination | [9] |
| Indica Rice | Timentin (Ticarcillin/Clavulanate) | 250 | Optimum for elimination, no negative effects on callus growth | - | [10] |
| Indica Rice | Cefotaxime | 250 | Eliminated Agrobacterium but caused severe necrosis in callus tissues | - | [10] |
| Tomato | Ticarcillin/Potassium Clavulanate | 150 | Very effective | No toxicity, significantly promoted callus formation and shoot regeneration; >40% increase in transformation frequency compared to cefotaxime | [6] |
| Tomato | Cefotaxime | Not specified | - | Did not inhibit callus growth but decreased shoot differentiation; strong negative effect on callus growth and regeneration in combination with kanamycin | [6] |
| Carnation | Ticarcillin | Not specified | - | Increased regeneration rate in inoculated explants | [5] |
| Carnation | Cefotaxime | Not specified | - | Inhibited root growth | [5] |
Table 2: Phytotoxicity Assessment
| Plant Species | Antibiotic | Concentration (mg/L) | Observed Phytotoxic Effects | Reference |
| Indica Rice | Cefotaxime | 250 | Severe necrosis in callus tissues | [10] |
| Tomato | Cefotaxime (with Kanamycin) | Not specified | Strong negative effect on callus growth and shoot regeneration | [6] |
| Carnation | Cefotaxime | Not specified | Inhibition of root growth | [5] |
| Carrot | Cefotaxime | 400-500 | Stimulatory effect on plant production | [1] |
| Carrot | Timentin | 200-500 | Reduced plating efficiency compared to control | [1] |
| Pelargonium | Cefotaxime | Not specified | Shorter shoots, yellow leaves, prolonged exposure adversely affected shoot formation and resulted in plant death | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments cited in the comparison.
Protocol 1: Agrobacterium Elimination Assay
This protocol is a general guideline for determining the effective concentration of an antibiotic for eliminating Agrobacterium following co-cultivation.
1. Co-cultivation:
- Prepare explants (e.g., leaf discs, cotyledons) from sterile plantlets.
- Inoculate the explants with an Agrobacterium tumefaciens suspension (e.g., OD600 of 0.6-0.8) for a specified time (e.g., 10-30 minutes).
- Blot the explants on sterile filter paper to remove excess bacteria.
- Co-cultivate the explants on a suitable medium for 2-3 days in the dark.
2. Washing and Selection:
- After co-cultivation, wash the explants thoroughly with sterile distilled water or a liquid medium containing the antibiotic to be tested. This step can be repeated multiple times.
- Transfer the explants to a selection medium containing a range of concentrations of the test antibiotic (e.g., ticarcillin or cefotaxime at 50, 100, 200, 400, 500 mg/L).
- The selection medium should also contain a selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed plant cells.
3. Observation and Data Collection:
- Culture the explants under appropriate light and temperature conditions.
- Observe the plates regularly for signs of Agrobacterium overgrowth (e.g., slimy bacterial colonies).
- Record the percentage of explants showing bacterial contamination at each antibiotic concentration over a period of several weeks.
- The minimum inhibitory concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of Agrobacterium.
Protocol 2: Phytotoxicity Assessment
This protocol outlines a method to evaluate the toxic effects of antibiotics on plant tissue growth and regeneration.
1. Explant Preparation and Culture:
- Prepare sterile explants as for the transformation experiment.
- Culture the explants on a regeneration medium without Agrobacterium inoculation.
- The medium should be supplemented with a range of concentrations of the antibiotic being tested (ticarcillin or cefotaxime). A control group with no antibiotic should be included.
2. Data Collection and Analysis:
- After a set culture period (e.g., 4-6 weeks), record the following parameters for each treatment:
- Percentage of explants forming callus.
- Callus fresh weight.
- Percentage of explants regenerating shoots.
- Number of shoots per explant.
- Shoot length.
- Percentage of explants forming roots.
- Observe and note any signs of phytotoxicity, such as necrosis, chlorosis (yellowing), or vitrification.
3. Statistical Analysis:
- Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in the measured parameters between the different antibiotic concentrations and the control.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
The selection between ticarcillin and cefotaxime for plant tissue culture applications is not straightforward and depends heavily on the plant species and experimental goals. While both are effective at eliminating Agrobacterium, cefotaxime has a higher reported incidence of phytotoxicity, potentially hindering regeneration. Ticarcillin, especially as Timentin, often presents a less toxic alternative and may even promote regeneration through its auxin-like degradation products.
For researchers developing new transformation protocols, it is advisable to conduct a preliminary study to compare the effects of both antibiotics at various concentrations on the specific plant species and cultivar of interest. This empirical approach will ensure the chosen antibiotic regimen effectively controls bacterial contamination while maximizing the recovery of healthy, transgenic plants.
References
- 1. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Semi‐automated workflow for high‐throughput Agrobacterium‐mediated plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. mybiosource.com [mybiosource.com]
- 10. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
The Synergistic Dance of Ticarcillin and Clavulanic Acid: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic effect of ticarcillin and clavulanic acid against various bacterial strains. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document serves as a valuable resource for understanding and advancing antibacterial research.
The combination of ticarcillin, a carboxypenicillin antibiotic, and clavulanic acid, a β-lactamase inhibitor, represents a classic example of antibiotic synergy. Ticarcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, its efficacy is often compromised by the production of β-lactamase enzymes by resistant bacteria, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Clavulanic acid, by irreversibly binding to and inactivating these β-lactamase enzymes, protects ticarcillin from degradation, thereby restoring its antibacterial activity. This synergistic relationship significantly broadens the spectrum of ticarcillin's effectiveness, particularly against β-lactamase-producing strains.
Quantitative Analysis of Synergistic Activity
The in vitro efficacy of ticarcillin in combination with clavulanic acid has been extensively evaluated against a wide range of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric for assessing this synergy. The following tables summarize the MIC values for ticarcillin alone and in combination with a fixed concentration of clavulanic acid against various bacterial species.
| Bacterial Species | Ticarcillin Alone MIC (µg/mL) | Ticarcillin + Clavulanic Acid MIC (µg/mL) | Fold Reduction in MIC |
| Enterobacteriaceae | |||
| Escherichia coli (β-lactamase producing) | ≥64 | ≤16 | ≥4-fold |
| Klebsiella pneumoniae (β-lactamase producing) | ≥64 | ≤16 | ≥4-fold |
| Proteus mirabilis (β-lactamase producing) | ≥64 | ≤16 | ≥4-fold |
| Gram-Positive Cocci | |||
| Staphylococcus aureus (β-lactamase producing) | >32 | ≤2 | >16-fold |
| Anaerobic Bacteria | |||
| Bacteroides fragilis group | 32 (MIC90) | 1 (MIC90 with 4 mg/L CA) | 32-fold |
| Pseudomonas aeruginosa | 16 - 32 | 16 - 32 | No significant reduction |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are representative values collated from multiple in vitro studies. A significant reduction in MIC for the combination compared to ticarcillin alone indicates a synergistic effect.
The addition of clavulanic acid demonstrates a remarkable potentiation of ticarcillin's activity against many β-lactamase-producing members of the Enterobacteriaceae family and Staphylococcus aureus.[1][2] For instance, against ticarcillin-resistant strains of E. coli and K. pneumoniae, the MIC of ticarcillin can be reduced by at least four-fold in the presence of clavulanic acid.[1] An even more pronounced effect is observed against β-lactamase-producing S. aureus, where the MIC can be reduced by more than 16-fold.[3] Similarly, the combination is highly effective against the anaerobic Bacteroides fragilis group, with a 32-fold reduction in the MIC90 (the MIC required to inhibit 90% of isolates) observed when ticarcillin is combined with 4 mg/L of clavulanic acid.[4] However, it is noteworthy that this synergistic effect is not universal. Against Pseudomonas aeruginosa, which can possess different resistance mechanisms such as chromosomal AmpC β-lactamases and efflux pumps, the addition of clavulanic acid generally results in no significant reduction in the MIC of ticarcillin.[5][6]
Experimental Protocols
The determination of in vitro synergy is crucial for understanding the potential clinical utility of antimicrobial combinations. The two most common methods employed are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of ticarcillin and clavulanic acid in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Plate Setup:
-
Using a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute ticarcillin along the x-axis (columns) and clavulanic acid along the y-axis (rows). This creates a "checkerboard" of wells with varying concentrations of both agents.
-
Include control wells with each drug alone and a growth control well with no antibiotics.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antimicrobial agents over time.
-
Preparation:
-
Prepare tubes containing a suitable broth medium and the desired concentrations of ticarcillin, clavulanic acid, and their combination. Include a growth control tube without any antibiotics.
-
Prepare a standardized bacterial inoculum.
-
-
Experiment Execution:
-
Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Incubate all tubes at 37°C, typically with shaking.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a suitable diluent.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing the Synergy
The following diagrams illustrate the mechanism of action and the experimental workflow for assessing the synergy between ticarcillin and clavulanic acid.
Caption: Mechanism of synergistic action.
Caption: Checkerboard assay workflow.
References
- 1. In vitro activity of ticarcillin plus clavulanic acid against 632 clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activities of ticarcillin alone and ticarcillin plus clavulanic acid against beta-lactamase producing and non-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The activity of ticarcillin in combination with clavulanic acid against Bacteroides species: an in-vitro comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase at Physiologically Relevant Concentrations and Antagonizes the Antibacterial Activity of Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of clavulanic acid on the activity of ticarcillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Ticarcillin Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro activity of ticarcillin against clinically relevant species of the Enterobacteriaceae family. Through a compilation of experimental data, this document aims to offer an objective comparison of ticarcillin's performance with alternative antimicrobial agents, detailing the methodologies behind the presented data and illustrating key biological pathways.
Executive Summary
Ticarcillin, a carboxypenicillin, has historically been a therapeutic option for infections caused by Gram-negative bacteria, including members of the Enterobacteriaceae family. However, its efficacy is significantly challenged by the production of β-lactamase enzymes, a primary resistance mechanism in these bacteria. The combination of ticarcillin with a β-lactamase inhibitor, clavulanic acid, restores its activity against many otherwise resistant strains. This guide presents a comparative analysis of the in vitro potency of ticarcillin and ticarcillin-clavulanate against key Enterobacteriaceae, benchmarked against other commonly used antibiotics.
Comparative In Vitro Activity of Ticarcillin and Other Antimicrobials
The following tables summarize the minimum inhibitory concentration (MIC) data for ticarcillin, ticarcillin-clavulanate, and a selection of comparator antibiotics against common Enterobacteriaceae species. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented to provide a comprehensive overview of their in vitro potency.
Table 1: In Vitro Activity of Ticarcillin and Ticarcillin-Clavulanate Against Enterobacteriaceae
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Ticarcillin | 2,435 | - | >128 | - |
| Ticarcillin-Clavulanate | 2,435 | 8 | 32 | ≤0.5 - >128 | |
| Klebsiella pneumoniae | Ticarcillin | - | - | - | - |
| Ticarcillin-Clavulanate | - | 16 | 64 | - | |
| Enterobacter cloacae | Ticarcillin | - | - | - | - |
| Ticarcillin-Clavulanate | - | 32 | >128 | - | |
| Proteus mirabilis | Ticarcillin | - | - | - | - |
| Ticarcillin-Clavulanate | - | 2 | 16 | - |
Note: Data for ticarcillin alone against specific species is limited in recent literature due to widespread resistance. The combination with clavulanate is more commonly reported.
Table 2: Comparative In Vitro Activity of Various Antibiotics Against Escherichia coli
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ticarcillin-Clavulanate | 8 | 32 |
| Piperacillin-Tazobactam | ≤1 | 4 |
| Meropenem | ≤0.03 | 0.06 |
| Amikacin | 2 | 8 |
| Levofloxacin | ≤0.12 | >32 |
Table 3: Comparative In Vitro Activity of Various Antibiotics Against Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ticarcillin-Clavulanate | 16 | 64 |
| Piperacillin-Tazobactam | 2 | 32 |
| Meropenem | ≤0.03 | 0.12 |
| Amikacin | 2 | 16 |
| Levofloxacin | ≤0.12 | >32 |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily determined using the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Susceptibility Testing Protocol
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of ticarcillin (and other tested antimicrobials) of a known concentration (e.g., 1280 µg/mL) using a suitable solvent as specified by the manufacturer.
2. Preparation of Agar Plates with Antimicrobial Agents:
-
Melt Mueller-Hinton agar (MHA) and cool to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of the antimicrobial stock solution in sterile distilled water or another appropriate diluent.
-
Add a defined volume of each antimicrobial dilution to a specific volume of molten MHA to achieve the final desired concentrations. For example, add 2 mL of antimicrobial dilution to 18 mL of MHA.
-
Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify. A control plate containing no antimicrobial agent should also be prepared.
3. Inoculum Preparation and Standardization:
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
4. Inoculation of Agar Plates:
-
Using a multipoint inoculator, deliver a standardized volume of the prepared bacterial suspension onto the surface of the agar plates, including the growth control plate.
5. Incubation:
-
Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.
Mandatory Visualizations
Mechanism of Ticarcillin Inactivation by β-Lactamase
Evaluating the Phytotoxicity of Ticarcillin in Comparison to Other Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential phytotoxicity of antibiotics is crucial for environmental risk assessment and for applications in plant tissue culture and genetic transformation. This guide provides an objective comparison of the phytotoxicity of ticarcillin, a β-lactam antibiotic, with other commonly used antibiotic classes, supported by experimental data and detailed methodologies.
Executive Summary
Ticarcillin, often used in combination with clavulanic acid as Timentin, generally exhibits lower phytotoxicity compared to other major antibiotic classes such as tetracyclines, sulfonamides, and fluoroquinolones. While high concentrations of any antibiotic can inhibit plant growth, ticarcillin and its common formulation, Timentin, have been reported in several studies to have minimal negative impact on callus formation and regeneration in various plant species.[1][2] Interestingly, a degradation product of ticarcillin has been identified as an auxin analog, which may explain the growth-promoting effects observed in some plant tissue culture studies.
This guide summarizes the available quantitative data on the phytotoxicity of ticarcillin and other antibiotics, details standardized experimental protocols for assessing phytotoxicity, and illustrates the key signaling pathways in plants affected by β-lactam antibiotics.
Data Presentation: Comparative Phytotoxicity of Antibiotics
The following tables summarize the effective concentrations (EC) of various antibiotics on key phytotoxicity endpoints. It is important to note that direct comparison of EC50 values across different studies can be challenging due to variations in experimental conditions, plant species, and growth media. However, the data provides a general overview of the relative toxicity of these compounds.
Table 1: Effect of Different Antibiotic Classes on Plant Seed Germination and Root Elongation
| Antibiotic Class | Antibiotic | Plant Species | Endpoint | EC50 (mg/L) | Reference |
| β-Lactam | Timentin (Ticarcillin/Clavulanate) | Anthurium andraeanum | Shoot Regeneration | Least toxic among tested β-lactams | [3] |
| Tetracycline | Tetracycline | Lactuca sativa (Lettuce) | Root Elongation | 14.4 | [4] |
| Chlortetracycline | Oryza sativa (Rice) | Root Elongation | 16 | ||
| Sulfonamide | Sulfamethoxazole | Cucumis sativus (Cucumber) | Root Elongation | 8 | |
| Sulfamethazine | Lactuca sativa (Lettuce) | Root Elongation | 157 | [4] | |
| Fluoroquinolone | Levofloxacin | Triticum aestivum (Wheat) | Root Elongation | More toxic than tetracycline and amoxicillin | [5] |
| Ciprofloxacin | Lemna minor | Growth Inhibition | 0.0625 | [6] | |
| Enrofloxacin | Lemna minor | Growth Inhibition | 0.107 | [6] |
Note: A lower EC50 value indicates higher toxicity. Data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
Standardized methods are essential for the reliable evaluation of phytotoxicity. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).
OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test
This guideline is designed to assess the effects of substances on the emergence and early growth of seedlings in soil.[7][8]
-
Principle: Seeds are planted in soil treated with the test substance. The effects on seedling emergence, growth (shoot height and biomass), and overall health are observed over a period of 14 to 21 days after 50% emergence in the control group.[8]
-
Test Substance Application: The antibiotic can be incorporated into the soil or, for substances applied post-emergence, sprayed onto the soil surface.[7] For veterinary medicinal products, it is often recommended to mix the substance with manure before incorporating it into the soil to simulate realistic exposure scenarios.[7]
-
Test Species: A range of plant species from different families is recommended to assess the broad-spectrum phytotoxicity. Common species include oat, onion, cucumber, corn, soybean, tomato, and oilseed rape.[7]
-
Endpoints Measured:
-
Seedling emergence (percentage)
-
Shoot height
-
Shoot and root biomass (fresh and dry weight)
-
Visual signs of phytotoxicity (e.g., chlorosis, necrosis, malformations)
-
-
Data Analysis: The data is used to determine the No Observed Effect Concentration (NOEC), the Lowest Observed Effect Concentration (LOEC), and the ECx (e.g., EC25, EC50) for the most sensitive endpoints.[8]
Diagram 1: Experimental Workflow for OECD 208 Phytotoxicity Test
Caption: Workflow for the OECD 208 terrestrial plant phytotoxicity test.
ISO 11269-1: Soil Quality — Determination of the effects of pollutants on soil flora — Part 1: Method for the measurement of inhibition of root growth
This standard specifies a method to determine the effects of contaminated soils on the root elongation of terrestrial plants.[9][10][11][12]
-
Principle: Pregerminated seeds are grown in the test soil or a series of dilutions of the test material with a control soil under controlled conditions. After a specified growth period, the root lengths of the plants in the test soil are compared to those in the control soil.[10]
-
Test Duration: The test duration is typically short, focusing on the initial root growth phase.
-
Endpoint: The primary endpoint is the inhibition of root elongation.
-
Application: This method is suitable for testing soils, soil materials, composts, sludges, and chemical substances.[9][11][12][13]
Signaling Pathways and Mechanisms of Phytotoxicity
The phytotoxicity of antibiotics is a complex process that can involve interference with various cellular and signaling pathways in plants.
Mechanism of Action of Ticarcillin in Plants
While the primary mode of action of ticarcillin in bacteria is the inhibition of cell wall synthesis, its effects on plants are more nuanced.[14] Beta-lactam antibiotics are generally considered less phytotoxic because plants lack peptidoglycan in their cell walls. However, studies have shown that these antibiotics can still impact plant physiology.
A significant finding is that a degradation product of ticarcillin, thiophene-3-acetic acid, acts as an auxin analog. Auxins are a class of plant hormones that play a crucial role in cell elongation, root development, and overall plant growth. This auxin-like activity could explain why ticarcillin, particularly in the form of Timentin, sometimes shows growth-promoting effects in plant tissue culture.[1][2]
Comparative Mechanisms of Other Antibiotics
-
Tetracyclines: These antibiotics can inhibit protein synthesis in plants by affecting ribosomal function. They have been shown to reduce chlorophyll content and impair photosynthetic efficiency.[15]
-
Sulfonamides: This class of antibiotics can interfere with the folate biosynthesis pathway in plants, which is essential for cell division and growth.[16][17] This can lead to inhibited seed germination and altered root morphology.[16][18]
-
Fluoroquinolones: These antibiotics are known to be potent inhibitors of DNA gyrase, an enzyme crucial for DNA replication.[6] Their high phytotoxicity is likely due to their impact on this fundamental cellular process.
Diagram 2: Proposed Signaling Pathway for Ticarcillin's Effect on Plant Growth
Caption: Proposed mechanism of ticarcillin's dual effect on plant growth.
Conclusion
The evaluation of antibiotic phytotoxicity is essential for both environmental safety and biotechnological applications. Ticarcillin, particularly as Timentin, stands out as a relatively low-phytotoxicity option compared to other broad-spectrum antibiotics like tetracyclines, sulfonamides, and fluoroquinolones. Its unique degradation into an auxin-like compound may even provide benefits in certain plant tissue culture contexts.
For researchers conducting phytotoxicity studies, adherence to standardized protocols such as OECD 208 and ISO 11269-1 is critical for generating reliable and comparable data. Further research focusing on direct, multi-antibiotic comparative studies under uniform conditions will be invaluable in refining our understanding of the environmental impact of these widely used compounds.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Influence of the antibiotic timentin on plant regeneration of tomato (Lycopersicon esculentum Mill.) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxicity of veterinary antibiotics to seed germination and root elongation of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 8. oecd.org [oecd.org]
- 9. Standards New Zealand [standards.govt.nz]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. asn.sn [asn.sn]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. EVS-EN ISO 11269-1:2012 - EVS standard evs.ee | et [evs.ee]
- 14. Phytotoxic Effects of Antibiotics on Terrestrial Crop Plants and Wild Plants: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Ticarcillin Combination Therapies: A Comparative Guide for Broad-Spectrum Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ticarcillin combination therapies for broad-spectrum antimicrobial control, with a focus on combinations with clavulanic acid and aminoglycosides. The information presented is intended to support research and development efforts by providing objective performance data and detailed experimental methodologies.
Introduction
Ticarcillin is a carboxypenicillin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including notable pathogens like Pseudomonas aeruginosa.[1][2] However, its efficacy is limited by the production of β-lactamase enzymes by resistant bacteria, which hydrolyze the β-lactam ring, inactivating the antibiotic.[3] To overcome this, ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, or used in combination with other classes of antibiotics, like aminoglycosides, to achieve synergistic effects and broaden the spectrum of activity.[4][5] This guide evaluates the performance of these combinations against various alternatives, supported by in vitro and clinical data.
Mechanisms of Action and Synergy
Ticarcillin: Like other penicillin antibiotics, ticarcillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[3][6] This prevents the cross-linking of peptidoglycan, an essential component of the cell wall, leading to cell lysis and death.[3][6]
Clavulanic Acid: Clavulanic acid is a β-lactamase inhibitor that has minimal intrinsic antibacterial activity.[7][8] It contains a β-lactam ring that allows it to bind irreversibly to the active site of many β-lactamase enzymes, thereby protecting ticarcillin from enzymatic degradation.[7][8] This combination, known as ticarcillin/clavulanate, restores the activity of ticarcillin against many β-lactamase-producing resistant bacteria.[4]
Aminoglycosides (Gentamicin, Tobramycin, Amikacin): Aminoglycosides are potent, broad-spectrum antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[9][10][11] This binding leads to misreading of mRNA codons and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[11] The combination of a cell wall synthesis inhibitor like ticarcillin with a protein synthesis inhibitor like an aminoglycoside often results in synergistic bactericidal activity.[5] It is theorized that the damage to the cell wall caused by ticarcillin facilitates the entry of the aminoglycoside into the bacterial cell, enhancing its effect.
In Vitro Performance Data
The in vitro efficacy of ticarcillin combinations is a critical determinant of their potential clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data and synergy testing results for ticarcillin in combination with clavulanic acid and various aminoglycosides against key clinical pathogens.
Ticarcillin-Clavulanate In Vitro Activity
| Organism | Ticarcillin MIC90 (μg/mL) | Ticarcillin-Clavulanate (2 µg/mL) MIC90 (μg/mL) | Fold Reduction in MIC90 | Reference(s) |
| Escherichia coli (ticarcillin-resistant) | >128 | 16 | ≥8 | [12] |
| Klebsiella pneumoniae (ticarcillin-resistant) | >128 | 32 | ≥4 | [12] |
| Proteus mirabilis (ticarcillin-resistant) | >128 | 8 | ≥16 | [12] |
| Pseudomonas aeruginosa | 128 | 64 | 2 | [8] |
| Staphylococcus aureus (β-lactamase producing) | >64 | ≤0.5 | >128 | [4] |
| Bacteroides fragilis group | 32 | 1 | 32 | [13] |
Ticarcillin-Aminoglycoside In Vitro Synergy
| Combination | Organism | Synergy Rate (FIC Index ≤ 0.5) | Key Findings | Reference(s) |
| Ticarcillin + Tobramycin | Pseudomonas aeruginosa | 88% (29/33 isolates) | Synergistic against the majority of isolates, including many resistant to either drug alone. | [4] |
| Ticarcillin + Gentamicin | Serratia marcescens | Not explicitly quantified with FIC, but synergy demonstrated. | Combination did not always reduce MICs to clinically achievable levels in serum. | [10] |
| Ticarcillin + Amikacin | Serratia marcescens | Not explicitly quantified with FIC, but synergy demonstrated. | Combination reduced MICs to levels achievable in both serum and urine for all isolates. | [10] |
Clinical Performance Data
Clinical trials provide essential evidence for the efficacy and safety of antibiotic combinations in treating infections. The following tables compare the clinical performance of ticarcillin combinations with other broad-spectrum antibiotic regimens.
Ticarcillin-Clavulanate vs. Piperacillin-Tazobactam
| Indication | Ticarcillin-Clavulanate Clinical Success Rate | Piperacillin-Tazobactam Clinical Success Rate | Key Comparison Points | Reference(s) |
| Lower Respiratory Tract Infections | 88.5% | 90.5% | No statistically significant difference in efficacy. | [14] |
| Community-Acquired Lower Respiratory Tract Infection | 64% | 84% | Piperacillin/tazobactam was significantly more effective. | [3] |
Ticarcillin-Aminoglycoside Combinations vs. Other Regimens
| Indication | Ticarcillin Combination | Comparator | Ticarcillin Combination Clinical Success Rate | Comparator Clinical Success Rate | Key Comparison Points | Reference(s) |
| Febrile Neutropenia | Ticarcillin + Amikacin | Imipenem/Cilastatin | 72% | 73% | No statistically significant difference in efficacy. | [9] |
| Febrile Neutropenia | Ticarcillin + Gentamicin | Ticarcillin + Amikacin | 93% | 78% | Ticarcillin + Gentamicin showed a higher improvement rate in bacteremias. | [10] |
| Cystic Fibrosis Exacerbation | Ticarcillin + Tobramycin | Ceftazidime | 85% (11/13) | 94% (16/17) | Both regimens were equally effective clinically, but ceftazidime was more effective bacteriologically and was associated with less resistance development. | [4] |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to assess antibiotic synergy.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth containing the antibiotic(s) at desired concentrations (e.g., at or below the MIC).
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted.
Visualizations
Signaling Pathway of β-Lactamase Inhibition
Caption: Mechanism of ticarcillin and clavulanic acid action.
Experimental Workflow for Evaluating Antibiotic Combinations
Caption: Workflow for antibiotic combination drug development.
Conclusion
The combination of ticarcillin with clavulanic acid effectively restores its activity against many β-lactamase-producing bacteria, making it a viable option for various infections. Clinical data suggests its efficacy is often comparable to piperacillin-tazobactam, although in some cases, the latter may have an advantage.
The combination of ticarcillin with aminoglycosides provides a synergistic effect that is particularly valuable for treating serious Gram-negative infections, especially those caused by Pseudomonas aeruginosa. Clinical trials have demonstrated the efficacy of these combinations in challenging patient populations, such as those with febrile neutropenia and cystic fibrosis. However, the potential for nephrotoxicity and ototoxicity with aminoglycosides necessitates careful patient monitoring. Furthermore, the emergence of resistance remains a concern, and the choice of combination therapy should be guided by local susceptibility patterns and the specific clinical context.
This guide provides a foundational overview for researchers and drug development professionals. Further investigation into the specific pharmacokinetics and pharmacodynamics of these combinations in various patient populations is crucial for optimizing therapeutic outcomes.
References
- 1. A randomized controlled clinical trial on piperacillin/tazobactam versus ticarcillin/clavulanic acid for the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin, ticarcillin, and amikacin compared with ticarcillin-clavulanate and amikacin in the empirical treatment of febrile, neutropenic children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperacillin/tazobactam compared with ticarcillin/clavulanate in community-acquired bacterial lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled trial of ceftazidime vs. ticarcillin and tobramycin in the treatment of acute respiratory exacerbations in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imipenem/cilastatin versus amikacin plus piperacillin in the treatment of infections in neutropenic patients: a prospective, randomized multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antibacterial Activity of Amikacin and Ticarcillin, Alone and in Combination, Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Evaluation of three types of empirical antibiotherapy in patients with febrile neutropenia: imipenem-cilastatin versus ceftazidime-vancomycin versus ticarcillin-amikacin-vancomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized trial of empiric antibiotic therapy with ticarcillin in combination with gentamicin, amikacin or netilmicin in febrile patients with granulocytopenia and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ticarcillin in combination with cephalothin or gentamicin as empiric antibiotic therapy in granulocytopenic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of In-Vitro Synergy of Fosfomycin with Meropenem, Amikacin and Tigecycline in Whole Genome Sequenced Extended and Pan Drug Resistant Klebsiella Pneumoniae: Exploring A Colistin Sparing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility among gram-negative isolates collected in the USA between 2005 and 2011 as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. igas.gouv.fr [igas.gouv.fr]
- 15. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceftazidime versus tobramycin-ticarcillin in the treatment of pneumonia and bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. jmilabs.com [jmilabs.com]
Cross-Resistance Between Ticarcillin and Other Penicillin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ticarcillin with other penicillin derivatives, focusing on the critical issue of cross-resistance. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined. Visual diagrams are included to illustrate the complex signaling pathways and experimental workflows involved in understanding these resistance mechanisms.
Executive Summary
Cross-resistance among penicillin derivatives, including the carboxypenicillin ticarcillin, poses a significant challenge in the treatment of bacterial infections. This phenomenon arises primarily from three mechanisms: the production of drug-inactivating enzymes called β-lactamases, alterations in the target penicillin-binding proteins (PBPs), and modifications to the bacterial cell wall that reduce drug permeability.[1][2] Understanding the interplay of these mechanisms is crucial for the development of new antimicrobial strategies and for the effective clinical use of existing antibiotics. This guide explores the nuances of cross-resistance between ticarcillin and other key penicillin derivatives such as piperacillin, ampicillin, and carbenicillin, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of ticarcillin and other penicillin derivatives against common Gram-negative pathogens. A lower MIC value indicates greater potency.
Table 1: MIC (μg/mL) of Ticarcillin and Comparators against Pseudomonas aeruginosa
| Antibiotic | MIC50 | MIC90 |
| Ticarcillin | 12.5 | >128 |
| Piperacillin | 6.3 | 64 |
| Carbenicillin | 25 | >128 |
Data compiled from multiple in vitro studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[3][4]
Table 2: Comparative Activity (MIC in μg/mL) against Enterobacteriaceae
| Organism | Antibiotic | MIC Range |
| Escherichia coli | Ticarcillin | 8 - >128 |
| Piperacillin | 4 - 64 | |
| Ampicillin | 8 - >256 | |
| Klebsiella pneumoniae | Ticarcillin | 16 - >128 |
| Piperacillin | 8 - 128 | |
| Enterobacter spp. | Ticarcillin | 32 - >256 |
| Piperacillin | 16 - >256 |
This table presents a range of MIC values observed across various studies, reflecting the diversity of resistance profiles within these species.[2][3]
Experimental Protocols
Accurate determination of cross-resistance relies on standardized antimicrobial susceptibility testing. The following are detailed methodologies for two commonly employed techniques.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of ticarcillin, piperacillin, ampicillin, and carbenicillin are prepared according to CLSI guidelines. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a medicated disk.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Paper disks impregnated with standardized concentrations of ticarcillin (75 µg), piperacillin (100 µg), and other relevant penicillins are dispensed onto the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated at 35°C for 16-20 hours.
-
Measurement and Interpretation: The diameters of the zones of complete growth inhibition around each disk are measured in millimeters. These zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Mandatory Visualization
Mechanisms of Cross-Resistance
The following diagram illustrates the primary mechanisms through which bacteria develop cross-resistance to ticarcillin and other penicillin derivatives.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Comparison of mezlocillin, piperacillin, Bay k 4999 with carbenicillin and ticarcillin against enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Piperacillin Compared with That of Carbenicillin, Ticarcillin, Ampicillin, Cephalothin, and Cefamandole Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clsi.org [clsi.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
